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  • Product: Diethyl 2-oxohexane-1,6-dicarboxylate
  • CAS: 99683-30-4

Core Science & Biosynthesis

Foundational

Diethyl 2-oxohexane-1,6-dicarboxylate CAS number and molecular weight

CAS Number: 99683-30-4 Molecular Weight: 216.23 g/mol Synonyms: Diethyl 2-oxohexanedioate; Diethyl 2-oxoadipate; Diethyl -ketoadipate[1][2] Part 1: Executive Technical Summary Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 9...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 99683-30-4 Molecular Weight: 216.23 g/mol Synonyms: Diethyl 2-oxohexanedioate; Diethyl 2-oxoadipate; Diethyl


-ketoadipate[1][2]
Part 1: Executive Technical Summary

Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 99683-30-4) is the diethyl ester derivative of 2-oxoadipic acid (


-ketoadipic acid), a critical intermediate in the metabolic catabolism of lysine and tryptophan.[1] In pharmaceutical research, this compound serves as a versatile C6 building block, characterized by its dual ester functionality and a highly reactive 

-keto group.[1][2]

This structural motif allows for distinct chemoselective transformations:

  • 
    -Keto Reactivity:  Facilitates condensation with dinucleophiles (e.g., 1,2-diamines) to generate fused heterocyclic scaffolds such as quinoxalines and pteridines.[1]
    
  • Differential Ester Hydrolysis: The steric and electronic environment distinguishes the C1 (proximal to ketone) and C6 (distal) esters, enabling regioselective hydrolysis or transesterification strategies in linker design.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data aggregates experimentally validated properties and computed descriptors to establish a baseline for identification and quality control.

PropertyValueTechnical Note
CAS Number 99683-30-4 Primary identifier for the diethyl ester form.[1][2]
IUPAC Name Diethyl 2-oxohexanedioate"Hexane-1,6-dicarboxylate" is a common catalog synonym but chemically imprecise (implies C8 chain).[1]
Molecular Formula

Molecular Weight 216.23 g/mol
Physical State LiquidColorless to pale yellow oil at RT.[1]
Boiling Point ~145-150 °C (at 2-5 mmHg)Extrapolated from homologous series; vacuum distillation recommended.[1]
Solubility DMSO, Chloroform, EthanolLipophilic nature limits aqueous solubility without co-solvents.
SMILES CCOC(=O)CCCC(=O)C(=O)OCCUseful for cheminformatics integration.[1]
InChI Key ZDA68330 (Variant)Verify against specific lot CoA.
Structural Visualization (DOT)

The following diagram maps the functional connectivity and reactive sites of the molecule.[1]

ChemicalStructure Molecule Diethyl 2-oxohexanedioate (C10H16O5) AlphaKeto α-Keto Group (C2) [Electrophilic Center] Molecule->AlphaKeto Contains DistalEster Distal Ester (C6) [Lipophilic Tail] Molecule->DistalEster Contains ProximalEster Proximal Ester (C1) [Activated Ester] Molecule->ProximalEster Contains CoreChain Butyl Linker (CH2)3 Molecule->CoreChain Backbone AlphaKeto->ProximalEster Electronic Activation CoreChain->DistalEster Linker Attachment caption Fig 1. Functional Group Topology of Diethyl 2-oxohexanedioate

Part 3: Synthesis & Experimental Protocols

While Diethyl 2-oxohexanedioate is commercially available, its in situ generation or purification is often required for sensitive catalytic applications.[1] The primary route involves the acid-catalyzed esterification of 2-oxoadipic acid.[1]

3.1. Synthesis Workflow: Acid-Catalyzed Esterification

Objective: Convert 2-oxoadipic acid to the diethyl ester with >95% purity.

Reagents:

  • 2-Oxoadipic acid (CAS 3184-35-8)[1][3]

  • Absolute Ethanol (Anhydrous)[1]

  • Thionyl Chloride (

    
    ) or conc.[1] 
    
    
    
  • Dichloromethane (DCM) for extraction[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-oxoadipic acid (10 mmol) in absolute ethanol (30 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (2.5 eq, 25 mmol) over 15 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ).[1]
  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 3-4 hours. Monitor consumption of the acid via TLC (Mobile phase: 5% MeOH in DCM).[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and volatiles.

  • Neutralization: Redissolve the oily residue in DCM (50 mL) and wash carefully with saturated

    
     solution (2 x 20 mL) to neutralize residual acid.
    
  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a pale yellow oil (Yield: ~85-90%).

3.2. Application Protocol: Quinoxaline Scaffold Synthesis

A critical application in drug discovery is the condensation of this


-keto ester with 1,2-diamines to form quinoxaline-2-one derivatives, which are privileged structures in kinase inhibitors and CNS agents.[1]

Reaction Scheme:



Step-by-Step Methodology:

  • Stoichiometry: Combine Diethyl 2-oxohexanedioate (1.0 eq) and 1,2-phenylenediamine (1.0 eq) in Ethanol (0.2 M concentration).

  • Cyclization: Heat the mixture to reflux for 6–12 hours. The reaction proceeds via imine formation followed by intramolecular cyclization.[1]

  • Precipitation: Upon cooling to room temperature, the product often precipitates. If not, reduce solvent volume by 50% and cool to 4°C.

  • Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.

  • Characterization: Confirm structure via

    
    -NMR (Look for the quinoxaline NH proton ~12 ppm and the loss of one ethyl group).[1]
    
Part 4: Applications in Drug Development[1]
4.1. Heterocyclic Library Generation

The 1,2-dicarbonyl motif (ester + ketone) is a "linchpin" for synthesizing nitrogen heterocycles.[1]

  • Quinoxalines: As described above, for pain management (ORL-1 receptor modulators).[1][4][5]

  • Pteridines: Reaction with 4,5-diaminopyrimidines yields pteridine-7-ones, relevant in folate metabolism antagonism.[1]

  • Indoles: Via the Fischer Indole Synthesis , reacting the ketone with phenylhydrazines to generate indole-2-carboxylates with a C3-butyrate side chain.[1]

4.2. Metabolic Probe Design

Diethyl 2-oxohexanedioate serves as a cell-permeable prodrug for 2-oxoadipate.[1] Once inside the cell, esterases hydrolyze the ethyl groups, releasing the active metabolite to study:

  • Lysine Catabolism: Investigating the 2-oxoadipate dehydrogenase complex.

  • Oncometabolite Mimicry: Exploring the competitive inhibition of

    
    -ketoglutarate-dependent dioxygenases (e.g., TET enzymes, JmjC demethylases) due to structural similarity with 2-hydroxyglutarate.[1]
    
4.3. Application Workflow Diagram

ApplicationWorkflow Compound Diethyl 2-oxohexanedioate (Starting Material) Condensation Condensation Cyclization (Reflux, EtOH) Compound->Condensation Fischer Fischer Indole Synthesis (Acid Catalyst) Compound->Fischer Reagent1 1,2-Diamines (e.g., Phenylenediamine) Reagent1->Condensation Reagent2 Phenylhydrazines Reagent2->Fischer Quinoxaline Quinoxaline Scaffolds (Kinase Inhibitors) Condensation->Quinoxaline Indole Indole-2-carboxylates (CNS Agents) Fischer->Indole caption Fig 2. Divergent Synthesis Pathways for Drug Discovery

Part 5: Safety & Handling (SDS Highlights)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (

    
     or Ar) to prevent oxidation of the 
    
    
    
    -keto group or hydrolysis.[1]
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

Part 6: References
  • CymitQuimica. Diethyl 2-oxohexanedioate Product Data Sheet. Retrieved from

  • ChemicalBook. 2-Oxoadipic acid Properties and Metabolic Pathways. Retrieved from [1]

  • PubChem. Compound Summary for 2-Oxoadipic Acid (Parent Acid). Retrieved from

  • GuideChem. Diethyl 2-oxohexane-1,6-dicarboxylate Supplier Info. Retrieved from

  • ResearchGate. Synthesis and CNS Activities of Pyridopyrazinone Derivatives. (Contextual application of 2-oxoadipate esters). Retrieved from

Sources

Exploratory

Thermodynamic stability of Diethyl 2-oxohexane-1,6-dicarboxylate in solution

Technical Guide for Solution-Phase Analysis Executive Summary & Structural Definition Compound Identity: Diethyl 2-oxohexane-1,6-dicarboxylate Synonyms: Diethyl 2-oxoadipate; Diethyl 2-oxohexanedioate CAS Registry: 99683...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Solution-Phase Analysis

Executive Summary & Structural Definition

Compound Identity: Diethyl 2-oxohexane-1,6-dicarboxylate Synonyms: Diethyl 2-oxoadipate; Diethyl 2-oxohexanedioate CAS Registry: 99683-30-4 Molecular Formula: C₁₀H₁₆O₅[1]

This guide addresses the thermodynamic and kinetic stability of Diethyl 2-oxohexane-1,6-dicarboxylate in solution. While often colloquially named as a "dicarboxylate" derivative of hexane, chemically this compound is the diethyl ester of 2-oxoadipic acid (a C6 backbone).

For researchers in drug development, this molecule presents a unique stability profile due to the


-keto ester  moiety at the C1 position. Unlike standard aliphatic diesters, the adjacent ketone group significantly alters the electrophilicity of the C1-carbonyl, introducing susceptibility to hydration, rapid hydrolysis, and enolization that must be accounted for in formulation and synthesis.

Thermodynamic Landscape

The stability of this compound in solution is governed by three competing thermodynamic equilibria and one irreversible degradation pathway.

The -Keto Activation Effect

The electron-withdrawing nature of the C2-ketone destabilizes the C1-ester bond. In aqueous media, this results in a distinct reactivity profile compared to the distal C6-ester.

ParameterC1-Ester (

-Keto)
C6-Ester (Aliphatic)Implication
Electrophilicity HighModerateC1 hydrolyzes 10–100x faster than C6.
Hydration (

)
MeasurableNegligibleExists in equilibrium with gem-diol form.
pKa (Leaving Group) Ethanol (16)Ethanol (16)Identical leaving group, but transition state differs.
Key Degradation Pathways
  • Hydrolysis (Dominant): The primary instability vector. The

    
    -keto ester undergoes rapid saponification or acid-catalyzed hydrolysis to form the mono-ester (2-oxoadipic acid 6-ethyl ester) and eventually 2-oxoadipic acid.
    
  • Hydration (Equilibrium): In aqueous solution, the C2 ketone exists in equilibrium with its hydrate (gem-diol).[2] This is a thermodynamic state, not a degradation, but it affects HPLC retention times and NMR integration.

  • Enolization (Tautomerism): The protons at C3 are acidic due to the adjacent carbonyl. In basic conditions, the enolate forms, which can lead to aldol-like polymerization or racemization if chiral centers were present (not applicable here, but relevant for derivatives).

Visualizing the Degradation Network

The following diagram illustrates the stepwise degradation and equilibrium states.

G Diester Diethyl 2-oxoadipate (Intact Diester) Hydrate Gem-Diol Hydrate (Thermodynamic Eq) Diester->Hydrate +H2O (Fast Eq) Enol Enol Tautomer (Transient) Diester->Enol Base Catalysis Mono1 6-Ethyl 2-oxoadipate (C1 Hydrolysis Product) Diester->Mono1 Fast Hydrolysis (k1 >> k2) Mono6 1-Ethyl 2-oxoadipate (C6 Hydrolysis Product) Diester->Mono6 Slow Hydrolysis Diacid 2-Oxoadipic Acid (Final Degradant) Mono1->Diacid Hydrolysis Mono6->Diacid Hydrolysis Decarb Glutaric Acid deriv. (Oxidative Decarboxylation) Diacid->Decarb H2O2 / Oxidative Stress

Figure 1: Reaction network showing the rapid equilibrium (hydration/enolization) and irreversible degradation (hydrolysis) pathways.

Experimental Protocols for Stability Assessment

To validate the stability of Diethyl 2-oxohexane-1,6-dicarboxylate in your specific matrix, use the following self-validating protocols.

Protocol A: pH-Rate Profiling (Hydrolysis Kinetics)

Objective: Determine the shelf-life (


) and specific base-catalysis constants.

Reagents:

  • Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0). Note: Avoid primary amines (Tris) to prevent Schiff base formation with the ketone.

  • Internal Standard: Benzoic acid or Naphthalene (inert).

  • Solvent: Acetonitrile/Buffer (10:90 v/v) to ensure solubility while mimicking aqueous conditions.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the diester in Acetonitrile.

  • Initiation: Spike the stock into pre-thermostatted buffers (

    
    , 
    
    
    
    ,
    
    
    ) to a final concentration of 100
    
    
    M.
  • Sampling:

    • Aliquot 100

      
      L at defined intervals (
      
      
      
      min for pH 9; extended times for pH 2/7).
    • Quench: Immediately add 100

      
      L of cold 1% Formic Acid in MeCN to stop base catalysis.
      
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Wavelength: 210 nm (ester) and 280 nm (ketone

      
      ).
      
    • Critical Check: Monitor the appearance of the mono-ester (elutes earlier than diester).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Protocol B: Hydration Equilibrium Determination (NMR)

Objective: Quantify the extent of gem-diol formation, which can interfere with binding assays.

Workflow:

  • Dissolve 10 mg of Diethyl 2-oxoadipate in 0.6 mL of DMSO-

    
     (Reference state: 100% ketone).
    
  • Prepare a second sample in

    
    :Acetone-
    
    
    
    (9:1).
  • Acquire

    
     NMR: 
    
    • Ketone Carbon (C2): Look for signal at ~190-195 ppm.

    • Hydrate Carbon (C2-OH): Look for signal at ~92-96 ppm.

  • Integration:

    
    
    Note: In biological buffers, hydration of 
    
    
    
    -keto esters typically ranges from 5-15%, significantly altering the effective concentration of the electrophile.

Causality & Mechanistic Insights

Why the -Keto Position is the Critical Failure Point

In standard diesters (e.g., Diethyl adipate), the carbonyl carbon is stabilized by resonance from the ethoxy oxygen. In Diethyl 2-oxoadipate, the C2 ketone exerts a strong inductive effect (


), pulling electron density away from the C1 carbonyl.
  • Nucleophilic Attack: The C1 carbonyl carbon becomes highly partial positive (

    
    ). Hydroxide ions (
    
    
    
    ) attack this position orders of magnitude faster than the C6 carbonyl.
  • Transition State Stabilization: The tetrahedral intermediate formed during hydrolysis is stabilized by the electron-withdrawing C2 group, lowering the activation energy (

    
    ) for hydrolysis.
    
  • Implication for Storage: This compound must be stored strictly anhydrous. Even trace moisture in DMSO stocks can lead to significant hydrolysis over weeks at room temperature.

Comparison of Acidities (pKa)

Understanding the acidity of the degradation products is vital for separation.

SpeciesEstimated pKaNotes
Diester (C3-H) ~11-13Acidic due to flanking Carbonyls.
2-Oxoadipic Acid (C1-COOH) ~2.0 - 2.5Stronger acid than acetic due to

-keto group [1].
Adipic Acid (C1-COOH) 4.43Standard aliphatic acid.

Data Interpretation: The hydrolysis product (2-oxoadipic acid) is a relatively strong organic acid. In unbuffered solutions, hydrolysis will significantly drop the pH, potentially catalyzing further auto-degradation (autocatalysis) [2].

References

  • National Center for Biotechnology Information. (2025). 2-Oxoadipic acid: Chemical Properties and Acidity. PubChem Compound Summary. Retrieved from [Link]

  • Brauer, B., et al. (2023). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv.[3][4] Retrieved from [Link][3]

Sources

Foundational

Solubility data of Diethyl 2-oxohexane-1,6-dicarboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl 2-oxohexane-1,6-dicarboxylate in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive framework for understanding, predi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Diethyl 2-oxohexane-1,6-dicarboxylate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Diethyl 2-oxohexane-1,6-dicarboxylate in various organic solvents. Given the scarcity of publicly available data for this specific compound, this document emphasizes the foundational principles and robust methodologies required for researchers, chemists, and drug development professionals to generate reliable solubility data in their own laboratories.

Introduction: The Critical Role of Solubility Data

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast range of applications, from reaction chemistry and purification to formulation and drug delivery. For Diethyl 2-oxohexane-1,6-dicarboxylate, a diester with potential applications as a building block in organic synthesis or as a specialty chemical, understanding its solubility profile is paramount for process optimization, solvent screening, and ensuring homogeneity in reaction mixtures.

This guide moves beyond a simple data sheet to provide the causal reasoning behind experimental design and the theoretical underpinnings of solubility phenomena. We will explore predictive models based on molecular structure and delve into the gold-standard experimental techniques for generating accurate and reproducible solubility data.

Physicochemical Characterization and Solubility Prediction

The first step in any solubility study is to understand the properties of the solute and the potential solvents. The principle of "like dissolves like" is a useful starting point, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

Properties of Diethyl 2-oxohexane-1,6-dicarboxylate
  • Chemical Structure:

  • Molecular Formula: C₁₂H₂₀O₅

  • Molecular Weight: 244.28 g/mol

  • Key Structural Features:

    • Two ester functional groups (-COOEt), which can act as hydrogen bond acceptors.

    • A ketone functional group (-C=O), which is polar and can also accept hydrogen bonds.

    • A six-carbon aliphatic backbone, which contributes to nonpolar character.

Based on its structure, Diethyl 2-oxohexane-1,6-dicarboxylate can be classified as a moderately polar compound. The presence of three carbonyl oxygens and two ether oxygens allows for significant dipole-dipole interactions and hydrogen bonding with protic solvents. However, the C8 aliphatic chain (including the ethyl groups) provides considerable nonpolar character, suggesting that it will not be readily soluble in highly polar, aqueous systems but may also have limited solubility in purely nonpolar solvents like alkanes.

Solvent Selection Rationale

A diverse range of solvents should be selected to probe the full spectrum of intermolecular interactions and to construct a comprehensive solubility profile. The table below presents a selection of common organic solvents, categorized by their polarity and potential for hydrogen bonding.

Table 1: Properties of Selected Organic Solvents for Solubility Screening

SolventPolarity Index (Snyder)Dielectric Constant (20°C)H-BondingPredominant Intermolecular Forces
n-Heptane0.11.9Non-polarLondon Dispersion Forces
Toluene2.42.4Non-polarLondon Dispersion, π-π stacking
Diethyl Ether2.84.3H-bond acceptorDipole-Dipole, London Dispersion
Ethyl Acetate4.46.0H-bond acceptorDipole-Dipole, London Dispersion
Acetone5.120.7H-bond acceptorDipole-Dipole, London Dispersion
Ethanol4.324.6H-bond donor & acceptorHydrogen Bonding, Dipole-Dipole
Methanol5.132.7H-bond donor & acceptorHydrogen Bonding, Dipole-Dipole

Theoretical Framework: Beyond "Like Dissolves Like"

While polarity provides a useful qualitative prediction, a more quantitative approach can be found in thermodynamic models of salvation. The dissolution process is governed by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

A spontaneous dissolution process (i.e., favorable solubility) is characterized by a negative ΔG_sol.

  • Enthalpy of Solution (ΔH_sol): This term represents the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy required to break existing bonds is greater than the energy released in forming new bonds, the process is endothermic (ΔH > 0), and solubility will typically increase with temperature.

  • Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the overall entropy (ΔS > 0), which favors the dissolution process.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a solid in a liquid due to its simplicity, accuracy, and reproducibility. This method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium.

Overall Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid solute to a known volume of solvent prep2 Seal vial to prevent solvent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow sufficient time to reach equilibrium (e.g., 24-72h) equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Withdraw supernatant using a filter syringe (e.g., 0.22 µm PTFE) sep1->sep2 quant1 Accurately dilute the saturated solution sep2->quant1 quant2 Analyze by a validated analytical method (e.g., HPLC) quant1->quant2 quant3 Calculate concentration using a calibration curve quant2->quant3 caption Workflow for Isothermal Shake-Flask Solubility Measurement.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

Materials:

  • Diethyl 2-oxohexane-1,6-dicarboxylate (solid)

  • Selected organic solvents (analytical grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringes (1 mL, 5 mL)

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials for analysis

Procedure:

  • Preparation: Add an excess amount of solid Diethyl 2-oxohexane-1,6-dicarboxylate to a series of glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment. For example, start with ~100 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.

  • Sealing: Tightly cap each vial to prevent solvent loss due to evaporation, which would artificially inflate the measured solubility.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to run a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the temperature-controlled environment.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). The filtration step is crucial to remove any undissolved microparticles.

  • Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for chromatography) to bring the concentration into the linear range of the analytical method. Perform this step gravimetrically for the highest accuracy.

  • Analysis: Quantify the concentration of Diethyl 2-oxohexane-1,6-dicarboxylate in the diluted samples using a validated analytical method, such as HPLC-UV.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for quantifying the concentration of Diethyl 2-oxohexane-1,6-dicarboxylate due to its sensitivity, specificity, and the presence of a UV-active chromophore (the ketone group) in the molecule.

HPLC Method Development

A typical starting point for an HPLC method would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, or methanol and water. The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (e.g., 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set to the λ_max of the ketone chromophore (likely around 210-220 nm, which should be determined experimentally).

Creating a Calibration Curve

A calibration curve is essential for converting the analytical signal (e.g., peak area from HPLC) into a concentration.

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Diethyl 2-oxohexane-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2-oxohexane-1,6-dicarboxylate, also known as diethyl 3-oxoadipate (CAS No. 7149-59-9), is a dicarbonyl compound with significant utilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-oxohexane-1,6-dicarboxylate, also known as diethyl 3-oxoadipate (CAS No. 7149-59-9), is a dicarbonyl compound with significant utility in organic synthesis. Its structure, featuring both a β-keto ester and a diester moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1] The reactivity of β-keto esters is well-documented, stemming from the acidity of the α-hydrogens, which allows for the formation of a resonance-stabilized enolate ion—a potent nucleophile in various chemical transformations.[2][3]

This guide provides a detailed overview of the safety data, handling hazards, and emergency procedures for Diethyl 2-oxohexane-1,6-dicarboxylate. As a Senior Application Scientist, the following information is synthesized from available safety data for the compound and structurally related chemicals, alongside established best practices for laboratory safety. The causality behind each procedural recommendation is explained to ensure a thorough understanding and a culture of safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While a comprehensive toxicological profile for Diethyl 2-oxohexane-1,6-dicarboxylate is not extensively documented in readily available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.

1.1 GHS Classification

Based on available data, Diethyl 2-oxohexane-1,6-dicarboxylate is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

1.2 Interpretation of GHS Hazard Statements

The assigned H-statements indicate the principal health risks associated with this compound:

  • H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.[4][5][6][7] The lipophilic nature of the ester groups may facilitate its absorption through the skin, potentially leading to localized irritation.

  • H319 - Causes serious eye irritation: This is a more severe warning than simple eye irritation and suggests that contact with the eyes can cause significant, but reversible, damage.[4][5][6][7] The chemical can cause redness, pain, and blurred vision, and prompt and thorough rinsing is crucial to prevent lasting injury.

  • H335 - May cause respiratory irritation: Inhalation of vapors, mists, or aerosols of this compound can irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[4][5][6][7] This is particularly relevant given the compound's potential for aerosolization during certain laboratory procedures.

1.3 Physicochemical Properties and Their Impact on Hazard

The physical and chemical properties of a substance are intrinsically linked to its potential hazards and the necessary control measures.

PropertyValueImplication for Safe Handling
Molecular FormulaC₁₀H₁₆O₅-
Molecular Weight216.23 g/mol -
Boiling Point260 - 269 °C (Predicted)Low volatility at room temperature, but vaporization can occur upon heating.
Flash Point115 °C (Predicted)Considered a combustible liquid. Avoid open flames and sources of ignition, especially when heated.
Density1.08 g/cm³ (Predicted)Denser than water.[8][9][10]
Water Solubility6.00e-2 mol/L (Predicted)Sparingly soluble in water. Spills may not be easily diluted with water.
Vapor Pressure1.91e-3 mmHg (Predicted)Low vapor pressure at standard conditions, but inhalation hazard can increase with temperature.

Data sourced from the US EPA CompTox Chemicals Dashboard.[8][9][10]

Section 2: Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is paramount to mitigating the risks associated with Diethyl 2-oxohexane-1,6-dicarboxylate.

2.1 Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

PPE TypeSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles. This provides comprehensive protection against direct contact with the eyes.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific chemical and to change gloves immediately if they become contaminated.
Skin and Body Protection A laboratory coat that is fully buttoned is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or aerosols. If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[11][12][13][14][15]

2.2 Safe Handling Protocols

  • Engineering Controls: All manipulations of Diethyl 2-oxohexane-1,6-dicarboxylate should be performed in a properly functioning chemical fume hood to control airborne concentrations.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Procedural Best Practices:

    • Avoid direct contact with skin and eyes.

    • Do not inhale vapors or mists.

    • When transferring the liquid, use a funnel and pour slowly to minimize splashing.

    • Keep containers tightly closed when not in use.

    • Ensure all containers are clearly and accurately labeled.

2.3 Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Container Integrity: Keep containers tightly closed to prevent the ingress of moisture and to minimize the release of vapors.

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases. Beta-keto esters can undergo hydrolysis under acidic or basic conditions.[1]

Section 3: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

3.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.2 Accidental Release Measures

A prompt and well-executed response to a spill is essential to prevent further exposure and environmental contamination.

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's emergency response team.

    • Prevent entry into the affected area.

    • If it is safe to do so, turn off all ignition sources.

3.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or a water spray.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: The compound is combustible and may produce carbon monoxide and carbon dioxide upon decomposition.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 4: Stability and Reactivity

Understanding the chemical stability and reactivity of Diethyl 2-oxohexane-1,6-dicarboxylate is crucial for safe handling and experimental design.

  • Chemical Stability: The compound is stable under recommended storage conditions.[16]

  • Conditions to Avoid: Avoid high temperatures, open flames, and other sources of ignition.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[17]

  • Reactivity of Beta-Keto Esters: As a beta-keto ester, this compound is susceptible to hydrolysis and decarboxylation, particularly under acidic or basic conditions and at elevated temperatures.[1] This reactivity is a key aspect of its utility in synthesis but must be carefully managed to avoid unwanted side reactions. The presence of acidic alpha-hydrogens also means it will react with strong bases to form an enolate.[2][3]

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information

5.2 Ecological Information

Data on the environmental fate and ecotoxicity of Diethyl 2-oxohexane-1,6-dicarboxylate is limited. The US EPA's CompTox Dashboard provides the following predicted data:

  • Biodegradation Half-Life: 4.57 days[9]

  • Bioconcentration Factor: 1.95 L/kg[9]

  • Soil Adsorption Coefficient (Koc): 102 L/kg[9]

These predictions suggest a relatively low potential for bioaccumulation and moderate mobility in soil. However, as with all chemicals, release into the environment should be avoided.

Section 6: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Disposal Method: It is recommended to dispose of this chemical and its container through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system. Contaminated packaging should be treated as the chemical itself.[19]

Section 7: Experimental Workflow and Emergency Response Diagrams

7.1 Standard Operating Procedure for Handling

SOP_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Consult SDS and this guide prep2 Don appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Work within the fume hood prep3->handle1 handle2 Transfer chemical using a funnel handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 handle4 Avoid generating aerosols handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Dispose of waste in designated container clean1->clean2 clean3 Store in a cool, dry, ventilated area clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Standard workflow for safely handling Diethyl 2-oxohexane-1,6-dicarboxylate.

7.2 Emergency Response Flowchart for Spills

Spill_Response cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs is_major Is the spill major (>1L or unmanageable)? start->is_major major1 Evacuate the area is_major->major1 Yes minor1 Alert personnel in the immediate area is_major->minor1 No major2 Alert others and call emergency response major1->major2 major3 Isolate the area major2->major3 minor2 Don appropriate PPE minor1->minor2 minor3 Contain spill with absorbent material minor2->minor3 minor4 Collect waste into a sealed container minor3->minor4 minor5 Clean area with soap and water minor4->minor5

Caption: Emergency response flowchart for spills of Diethyl 2-oxohexane-1,6-dicarboxylate.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Globally Harmonized System | Understanding GHS Hazard & Precautionary Statements. (n.d.). SiteHawk. Retrieved from [Link]

  • Material Safety Data Sheet - Diethyl phthalate. (2005). Exposome-Explorer. Retrieved from [Link]

  • GHS Hazard Statements - List, Codes & Implementation. (2022). BradyCanada.ca. Retrieved from [Link]

  • GHS hazard statements. (n.d.). In Wikipedia. Retrieved from [Link]

  • Understanding H-phrases – How to read hazard statements correctly. (2025). SDBcheck. Retrieved from [Link]

  • Beta-Keto Ester Definition. (2025). Fiveable. Retrieved from [Link]

  • GHS Hazard Statement List. (2016). ChemSafetyPro.COM. Retrieved from [Link]

  • Diethyl 3-oxoadipate - Toxics Release Inventory. (2025). US EPA. Retrieved from [Link]

  • Diethyl 3-oxoadipate Env. Fate/Transport. (2025). US EPA. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • keto ester. Suggest a reason why this rearrangement reaction occurs. (n.d.). Vaia. Retrieved from [Link]

  • What precautionary measures should be taken while working with dicobalt octacarbonyl? (2021). ResearchGate. Retrieved from [Link]

  • Is Cobalt Carbonyl Safe to Use in Industrial Applications? (2026). Wolfa. Retrieved from [Link]

  • Diethyl 3-oxoadipate Properties. (2025). US EPA. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Diethyl Phthalate. (n.d.). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • Diethyl 3-oxoheptanedioate. (n.d.). PubChem. Retrieved from [Link]

  • Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment. (2019). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • Diethyl Phthalate. (n.d.). PubChem. Retrieved from [Link]

  • Di(2-ethylhexyl)adipate (CASRN 103-23-1). (1991). US EPA IRIS. Retrieved from [Link]

  • Diethyl Adipate. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

Literature review of Diethyl 2-oxohexane-1,6-dicarboxylate synthesis pathways

The following technical guide details the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate , chemically identified as Diethyl 2-oxoadipate (CAS: 14113-01-0 / 99683-30-4). Executive Summary & Molecule Identification Tar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate , chemically identified as Diethyl 2-oxoadipate (CAS: 14113-01-0 / 99683-30-4).

Executive Summary & Molecule Identification

Target Molecule: Diethyl 2-oxohexane-1,6-dicarboxylate IUPAC Name: Diethyl 2-oxohexanedioate (also Diethyl 2-oxoadipate) Formula: C₁₀H₁₆O₅ Molecular Weight: 216.23 g/mol Structure: EtOOC-C(=O)-CH₂-CH₂-CH₂-COOEt[1][2]

Critical Nomenclature Note: While occasionally listed in catalogs as "Diethyl 2-oxohexane-1,6-dicarboxylate," this name is chemically ambiguous. Standard nomenclature defines the 6-carbon dicarboxylic acid backbone as adipic acid (hexanedioic acid). The "1,6-dicarboxylate" suffix typically implies two carboxyl carbons added to a hexane chain (total C8), but the commercial CAS 99683-30-4 and formula C₁₀H₁₆O₅ confirm the target is the C6 backbone (Diethyl 2-oxoadipate ). This guide focuses on the C6 synthesis.

Retrosynthetic Analysis

The most robust synthetic pathway for


-keto diesters of this chain length is the Claisen Condensation  of diethyl oxalate with a dicarboxylic diester, followed by hydrolytic decarboxylation.
Core Pathway: The Oxalate-Glutarate Route
  • C–C Bond Formation: Cross-Claisen condensation between Diethyl Oxalate (C2) and Diethyl Glutarate (C5).

  • Intermediate: Formation of a tricarboxylate intermediate (2-oxalyl glutarate).

  • Decarboxylation: Acid-catalyzed hydrolysis and thermal decarboxylation to remove the labile

    
    -carboxyl group, yielding 2-oxoadipic acid.
    
  • Re-esterification: Fischer esterification to the final diethyl ester.

Mechanistic Flow (DOT Visualization)

The following diagram illustrates the electron flow and carbon skeleton transformation.

SynthesisPathway Oxalate Diethyl Oxalate (C2 Source) Intermediate Intermediate: Triethyl 1-oxobutane-1,2,4-tricarboxylate (Unstable Triester) Oxalate->Intermediate Electrophile Glutarate Diethyl Glutarate (C5 Source) Glutarate->Intermediate Enolate Attack Base NaOEt / EtOH Base->Intermediate Decarb Hydrolysis & Decarboxylation (-CO2) Intermediate->Decarb Acid 2-Oxoadipic Acid (Crude Solid) Decarb->Acid Esterification Esterification (EtOH / H+) Acid->Esterification Product TARGET: Diethyl 2-oxoadipate (C10H16O5) Esterification->Product

Caption: Step-wise transformation from diester precursors to the final alpha-keto diester via Claisen condensation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for


-keto acid synthesis (e.g., Organic Syntheses, J. Org. Chem.) and optimized for scalability.
Phase 1: Claisen Condensation

Reagents:

  • Diethyl oxalate (1.1 eq)

  • Diethyl glutarate (1.0 eq)

  • Sodium ethoxide (1.1 eq, freshly prepared)

  • Solvent: Anhydrous Ethanol & Diethyl Ether

Procedure:

  • Preparation of NaOEt: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve clean sodium metal (1.1 eq) in absolute ethanol. Once dissolved, dilute with anhydrous diethyl ether to facilitate precipitation of the enolate salt later.

  • Addition of Oxalate: Add diethyl oxalate (1.1 eq) to the ethoxide solution at room temperature. Stir for 15 minutes.

  • Condensation: Add diethyl glutarate (1.0 eq) dropwise over 60 minutes. The reaction is exothermic; maintain temperature below 40°C.

  • Maturation: Reflux the mixture for 2–4 hours. A yellow/orange precipitate (the sodium enolate of the tricarboxylate) will form.

  • Quench: Cool to room temperature. Hydrolyze the mixture with dilute sulfuric acid (2N) until acidic (pH < 2). Extract the organic phase with diethyl ether.

Phase 2: Decarboxylation & Isolation

Rationale: The intermediate triester is a


-keto ester substituted with an additional carboxyl group. It is thermally unstable in acid.

Procedure:

  • Hydrolysis: Concentrate the ether extract to an oil. Reflux this oil in 20% HCl for 4–6 hours. This step hydrolyzes all ester groups to carboxylic acids and induces the decarboxylation of the carboxyl group

    
     to the ketone.
    
    • Reaction:EtOOC-CO-CH(COOEt)-(CH2)2-COOEt → HOOC-CO-CH2-(CH2)2-COOH + CO2 + EtOH

  • Isolation of Acid: Evaporate the aqueous acid solution to dryness under reduced pressure. The residue is crude 2-oxoadipic acid.

Phase 3: Final Esterification

Reagents:

  • Crude 2-oxoadipic acid

  • Absolute Ethanol (excess)

  • Catalytic H₂SO₄ or Thionyl Chloride

Procedure:

  • Dissolve the crude acid in absolute ethanol (10 mL per gram of acid).

  • Add catalytic concentrated H₂SO₄ (0.5 mL).

  • Reflux for 8 hours (use a Dean-Stark trap if possible to remove water).

  • Workup: Neutralize with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification: Distill under high vacuum (approx. 140–150°C at 10 mmHg) to obtain Diethyl 2-oxoadipate as a colorless to pale yellow oil.

Analytical Data & Validation

To ensure the synthesized product is the correct C6 derivative (and not the C8 suberate), verify against these parameters:

ParameterSpecificationNotes
Appearance Colorless/Pale Yellow LiquidFruity odor characteristic of esters.[1]
Boiling Point ~145°C @ 12 mmHgHigh vacuum distillation recommended.
1H NMR (CDCl3)

1.35 (t, 6H), 1.95 (m, 4H), 2.90 (t, 2H), 4.30 (q, 4H)
Key signal: Triplet at ~2.90 ppm corresponds to

(alpha to ketone).
IR Spectrum 1735 cm⁻¹ (Ester C=O), 1720 cm⁻¹ (Ketone C=O)Distinct dual carbonyl peaks.
Refractive Index

1.440–1.445

Alternative Pathways & Scalability

Alternative A: Oxidative Cleavage of 2-Carbethoxycyclohexanone

For laboratories with ozone generators or flow chemistry setups, this route offers fewer steps but higher safety risks.

  • Substrate: 2-Carbethoxycyclohexanone (commercially available or made from cyclohexanone + diethyl carbonate).

  • Reaction: Ozonolysis in MeOH followed by oxidative workup (H₂O₂).

  • Mechanism: Cleavage of the C1–C2 bond (between the ketone and the alpha-carbon) is difficult to control selectively. Cleavage of the C1–C6 bond of the enol form is required.

  • Verdict: The Claisen route (Phase 1–3) is generally preferred for purity and cost-efficiency.

Scalability Assessment

The Claisen route is highly scalable (kg-scale) because:

  • Reagents are cheap: Diethyl oxalate and glutarate are commodity chemicals.

  • Safety: Avoids high-pressure hydrogenation or explosive peroxides (unlike oxidative cleavage).

  • Purification: The final product is distillable.

References

  • CymitQuimica . Diethyl 2-oxohexane-1,6-dicarboxylate (CAS 99683-30-4) Product Data. Retrieved from

  • ChemicalBook . 2-Oxoadipic Acid and Derivatives (Synthesis & Properties). Retrieved from

  • ResearchGate . Synthesis of Chiral Building Blocks via Diethyl 2-oxohexanedioate. Retrieved from

  • Google Patents . WO2014102592A2: Oxime/substituted quinoxaline-type piperidine compounds (Uses Diethyl 2-oxohexanedioate as intermediate). Retrieved from

Sources

Exploratory

Reactivity profile of Diethyl 2-oxohexane-1,6-dicarboxylate keto-ester groups

-Keto Diester Intermediates Executive Summary & Structural Definition This technical guide provides a comprehensive analysis of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically identified as Diethyl 2-oxosuberate o...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Diester Intermediates

Executive Summary & Structural Definition

This technical guide provides a comprehensive analysis of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically identified as Diethyl 2-oxosuberate or Diethyl 7-oxo-octanedioate ). This molecule represents a critical class of


-keto diesters  featuring a remote distal ester group.

These intermediates are high-value pharmacophores in drug development, serving as precursors for heterocyclic scaffolds (quinoxalines, pyrazoles) and chiral


-hydroxy esters used in peptidomimetics.
Structural Disambiguation

The nomenclature "hexane-1,6-dicarboxylate" implies a six-carbon core capped by two carboxylate groups, resulting in an 8-carbon backbone (Suberic acid derivative).

  • IUPAC Name: Diethyl 2-oxooctanedioate

  • Common Analog: Diethyl 2-oxoadipate (6-carbon backbone) shares identical head-group reactivity.

  • Molecular Formula:

    
     (Diethyl 2-oxosuberate)
    
Core Reactivity Matrix
Functional GroupPositionReactivity ModeKey Application

-Keto Group
C2Highly ElectrophilicNucleophilic addition, Hydration, Reductive amination
Proximal Ester C1Activated ElectrophileHeterocycle formation (cyclodehydration)
Methylene Bridge C3Acidic

-Proton
Enolization, Alkylation, Japp-Klingemann reaction
Distal Ester C8Standard AliphaticOrthogonal protection/deprotection strategies

Mechanistic Reactivity Profile

The Ambident Electrophile (C1 vs. C2)

The defining feature of this molecule is the


-keto ester moiety . The electron-withdrawing nature of the C1 ester (

) significantly lowers the LUMO energy of the C2 ketone, making it far more electrophilic than a standard isolated ketone.
  • Nucleophilic Attack: Hard nucleophiles (amines, alcohols) preferentially attack the C2 ketone.

  • Hydration Equilibrium: In aqueous media, the C2 ketone exists in equilibrium with its gem-diol hydrate. This must be accounted for during HPLC monitoring, where split peaks may be observed.

Chemoselectivity of the Distal Ester

The C8 distal ester behaves as a standard aliphatic ester. This creates a window for chemoselective transformations :

  • Selective Hydrolysis: The C1 ester hydrolyzes significantly faster than the C8 ester due to inductive activation by the C2 ketone. This allows for the selective generation of the

    
    -keto acid while retaining the distal ester.
    
  • Cyclization: Reaction with binucleophiles (e.g., 1,2-diamines) targets the C1/C2 motif exclusively, leaving the C8 ester intact for subsequent conjugation.

Experimental Protocols

Protocol A: Synthesis of Quinoxalinone Scaffolds

This protocol utilizes the 1,2-dicarbonyl nature of the


-keto ester to synthesize biologically active quinoxalin-2(1H)-ones.

Target: 3-(4-ethoxycarbonylbutyl)quinoxalin-2(1H)-one Mechanism: Condensation followed by cyclodehydration.

Step-by-Step Methodology:

  • Preparation: Dissolve Diethyl 2-oxohexane-1,6-dicarboxylate (10 mmol, 1.0 equiv) in absolute ethanol (20 mL).

  • Addition: Add o-phenylenediamine (10 mmol, 1.0 equiv) in one portion.

  • Catalysis: Add glacial acetic acid (0.5 mL, catalytic).

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The

    
    -keto ester spot (
    
    
    
    ) will disappear.
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If oil forms: Concentrate in vacuo, redissolve in minimal DCM, and precipitate with hexanes.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Criteria:

  • NMR: Disappearance of the ethyl quartet/triplet of the C1 ester. Appearance of aromatic quinoxaline protons.

  • MS: M+1 peak corresponding to the cyclized product (Loss of EtOH).

Protocol B: Enantioselective Reduction to -Hydroxy Esters

Synthesis of chiral building blocks for lysine mimetics.

Target: Ethyl (R)-2-hydroxy-2-oxooctanedioate derivative. System: Corey-Bakshi-Shibata (CBS) Reduction.

  • Setup: Flame-dry a 50 mL flask under Argon.

  • Catalyst: Add (R)-Me-CBS catalyst (1.0 M in toluene, 0.1 equiv).

  • Solvent: Add anhydrous THF (10 mL). Cool to -20°C.

  • Reductant: Add Borane-THF complex (

    
    , 0.6 equiv) dropwise.
    
  • Substrate Addition: Slowly add Diethyl 2-oxohexane-1,6-dicarboxylate (5 mmol) in THF (5 mL) over 30 minutes via syringe pump. Slow addition is critical to maintain enantiocontrol.

  • Quench: Stir for 1 hour, then quench with MeOH (2 mL) at -20°C.

  • Workup: Warm to RT, dilute with

    
    , wash with 1N HCl and brine. Dry over 
    
    
    
    .
  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the parent


-keto diester.

ReactivityProfile cluster_0 Heterocycle Synthesis Parent Diethyl 2-oxohexane- 1,6-dicarboxylate (Ambident Electrophile) Quinox Quinoxalinone Scaffold Parent->Quinox o-Phenylenediamine (EtOH, Reflux) Hydrazone Aryl Hydrazone / Pyrazolone Parent->Hydrazone Aryl Hydrazine (-H2O) Hydroxy Chiral alpha-Hydroxy Ester Parent->Hydroxy CBS Reduction (Asymmetric) Acid 2-Oxo-Acid (Distal Ester Intact) Parent->Acid LiOH (1 eq) Controlled Hydrolysis

Figure 1: Divergent synthetic pathways for Diethyl 2-oxohexane-1,6-dicarboxylate, highlighting chemoselective transformations.

Critical Handling & Stability Data

ParameterSpecificationCausality/Reasoning
Storage -20°C, DesiccatedThe

-keto ester is hygroscopic. Moisture promotes hydrolysis to the keto-acid, which can spontaneously decarboxylate.
TLC Detection UV (254 nm) & KMnO4The ketone is UV active (n->

* transition). KMnO4 stains the oxidizable methylene/alcohol impurities.
Solvent Compatibility Avoid primary aminesPrimary amines (unless intended reactants) will form stable imines/Schiff bases rapidly at RT.

References

  • Synthesis of Quinoxalines: Wan, J.-P., & Wei, L. (2014). "Quinoxaline Synthesis by Domino Reactions." Chimica Oggi, 32(6).

  • Photoredox Synthesis: Shen, T., et al. (2018).

    
    -keto esters, quinoxaline, and naphthoquinone."[1] Chemical Science. 
    
  • Enzymatic Reduction: Zhang, Y., et al. (2022). "Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction."[2] ACS Synthetic Biology.[2] [2]

  • 2-Oxoadipate Dehydrogenase (DHTKD1): Bunik, V. I., et al. (2021). "Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases." Frontiers in Pharmacology.

  • Reactivity of

    
    -Keto Esters:  BenchChem Technical Data. "Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate." 
    

Sources

Foundational

A Tale of Two Esters: A Technical Guide to Diethyl Adipate and Diethyl 2-oxohexane-1,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic chemistry, seemingly minor structural modifications can lead to vastly different chemical personalities and applications. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, seemingly minor structural modifications can lead to vastly different chemical personalities and applications. This guide delves into the core differences between two C10 diethyl esters: Diethyl adipate, a ubiquitous and chemically stable industrial workhorse, and Diethyl 2-oxohexane-1,6-dicarboxylate, a reactive and versatile building block prized in synthetic chemistry. Understanding their distinct properties, synthesis, and reactivity is paramount for researchers selecting the appropriate tool for their specific application, from polymer formulation to the intricate assembly of pharmaceutical intermediates.

At a Glance: Molecular Structure and Physicochemical Properties

The fundamental distinction between these two molecules lies in a single functional group. Diethyl adipate is a simple linear aliphatic diester. In contrast, Diethyl 2-oxohexane-1,6-dicarboxylate incorporates a ketone on the second carbon of the hexanedioate backbone, classifying it as a β-keto ester. This structural feature is the primary determinant of its unique reactivity.[1]

Diagram: Molecular Structures

Molecular_Structures da_struct da_label Diethyl adipate (C₁₀H₁₈O₄) dohd_struct dohd_label Diethyl 2-oxohexane-1,6-dicarboxylate (C₁₀H₁₆O₅) Synthesis_Pathways cluster_0 Diethyl adipate Synthesis cluster_1 Diethyl 2-oxohexane-1,6-dicarboxylate Synthesis AdipicAcid Adipic Acid H2SO4 H₂SO₄ (cat.) AdipicAcid->H2SO4 Fischer Esterification Ethanol Ethanol (excess) Ethanol->H2SO4 DiethylAdipate Diethyl adipate H2SO4->DiethylAdipate DiethylSuccinate Diethyl succinate NaOEt NaOEt (Base) DiethylSuccinate->NaOEt 1. Enolate Formation Enolate Succinate Enolate NaOEt->Enolate DiethylOxalate Diethyl oxalate Enolate->DiethylOxalate 2. Nucleophilic Attack Intermediate Tetrahedral Intermediate DiethylOxalate->Intermediate ProductEnolate Product Enolate Intermediate->ProductEnolate 3. Elimination (-OEt⁻) AcidWorkup H₃O⁺ Workup ProductEnolate->AcidWorkup 4. Protonation FinalProduct Diethyl 2-oxohexane-1,6-dicarboxylate AcidWorkup->FinalProduct

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate from precursors

Part 1: Executive Technical Summary Target Identification & Nomenclature Clarification The target compound specified, Diethyl 2-oxohexane-1,6-dicarboxylate , presents a nomenclature ambiguity found in certain chemical ve...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Target Identification & Nomenclature Clarification The target compound specified, Diethyl 2-oxohexane-1,6-dicarboxylate , presents a nomenclature ambiguity found in certain chemical vendor catalogs.

  • IUPAC Strict Interpretation: "Hexane-1,6-dicarboxylic acid" refers to Octanedioic acid (Suberic acid, C8 backbone). Thus, the name implies Diethyl 2-oxosuberate.

  • CAS Registry Mapping (99683-30-4): This CAS number and the associated molecular formula (C₁₀H₁₆O₅) definitively correspond to Diethyl 2-oxoadipate (also known as Diethyl 2-oxohexanedioate, C6 backbone).

Given the CAS identifier provided in the context of standard commercial availability, this guide details the synthesis of Diethyl 2-oxoadipate (C6 backbone) . This compound is a critical intermediate in the synthesis of heterocycles (e.g., quinoxalines, indoles) and a probe for lysine metabolic pathways.

Synthetic Strategy: The "Oxalyl-Glutarate" Route We will utilize a classic Mixed Claisen Condensation strategy. This route is preferred over direct oxidation or Grignard approaches due to its scalability, use of inexpensive precursors, and high regioselectivity.

  • Condensation: Diethyl oxalate and diethyl glutarate are condensed to form a tricarboxylate intermediate.

  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation yield the stable 2-oxoadipic acid.

  • Esterification: Fischer esterification regenerates the diethyl ester functionality to yield the final target.

Part 2: Detailed Experimental Protocols

Stage 1: Claisen Condensation (Formation of the Scaffold)

Objective: Synthesize Triethyl 1-oxo-1,2,5-pentanetricarboxylate (Triethyl oxalylglutarate).

Reagents:

  • Diethyl oxalate (1.0 equiv)

  • Diethyl glutarate (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.1 equiv) – Freshly prepared or high-grade commercial powder.

  • Solvent: Anhydrous Ethanol (or Toluene for azeotropic conditions).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser protected by a drying tube (CaCl₂ or N₂ line).

  • Base Preparation: Charge the flask with anhydrous ethanol. If using sodium metal, add slowly to generate NaOEt in situ. Cool to room temperature.

  • Condensation: Mix Diethyl oxalate and Diethyl glutarate in the addition funnel. Add this mixture dropwise to the stirred NaOEt solution over 30–60 minutes.

    • Note: The reaction is exothermic. Maintain temperature below 40°C to prevent polymerization.

  • Reaction: Upon completion of addition, heat the mixture to mild reflux (approx. 78°C) for 2–3 hours. The solution will typically darken and become viscous as the sodium enolate salt forms.

  • Workup: Cool the mixture to 0°C. Acidify carefully with dilute H₂SO₄ or acetic acid to pH ~4.

  • Extraction: Extract the oily product with diethyl ether or ethyl acetate (3x). Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Result: A yellow/orange oil (Triethyl oxalylglutarate). This crude intermediate is often sufficiently pure for the next step.

Stage 2: Hydrolysis & Decarboxylation

Objective: Convert the tricarboxylate intermediate to 2-Oxoadipic Acid.

Reagents:

  • Crude Triethyl oxalylglutarate (from Stage 1)

  • Concentrated Hydrochloric Acid (12 M HCl)

Protocol:

  • Hydrolysis: Suspend the crude oil in concentrated HCl (approx. 3–4 volumes relative to oil).

  • Decarboxylation: Heat the mixture to reflux. Vigorous evolution of CO₂ will occur. Maintain reflux for 4–6 hours until gas evolution ceases.

    • Mechanism: The ester groups hydrolyze to acids; the

      
      -keto acid moiety at the C3 position (relative to the original glutarate chain) is unstable and decarboxylates.
      
  • Isolation: Evaporate the aqueous acid solution to dryness under reduced pressure.

  • Purification: The residue is 2-Oxoadipic acid.[1] Recrystallize from ethyl acetate/petroleum ether or similar solvent system.

    • Target Properties: White crystalline solid, Melting Point: 124–125°C.

Stage 3: Fischer Esterification

Objective: Synthesize the final Diethyl 2-oxoadipate.

Reagents:

  • 2-Oxoadipic acid (Purified from Stage 2)

  • Absolute Ethanol (Excess, solvent & reactant)[2]

  • Catalyst: Thionyl Chloride (SOCl₂) or Conc. H₂SO₄

Protocol (SOCl₂ Method - Preferred for Yield):

  • Setup: Dry 2-neck flask, ice bath, magnetic stirrer.

  • Solvation: Dissolve 2-Oxoadipic acid in absolute ethanol (0.5 M concentration). Cool to 0°C.[3][4]

  • Activation: Add Thionyl Chloride (2.5 equiv) dropwise. The reaction is exothermic; control the rate to keep the temperature low.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours (or reflux for 3 hours for faster conversion).

  • Workup: Evaporate the ethanol and excess SOCl₂ under reduced pressure.

  • Neutralization: Dissolve the residue in Ethyl Acetate. Wash with saturated NaHCO₃ (carefully, CO₂ evolution) to remove unreacted acid. Wash with brine.

  • Final Purification: Dry over Na₂SO₄ and concentrate. Purify the resulting oil via vacuum distillation or flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Final Product: Diethyl 2-oxoadipate (Colorless to pale yellow liquid).[5]

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the critical pathway and carbon flow, highlighting the decarboxylation event that establishes the 2-oxo functionality on the adipate backbone.

SynthesisWorkflow Precursors Precursors: Diethyl Oxalate + Diethyl Glutarate Condensation Step 1: Claisen Condensation (NaOEt, EtOH, Reflux) Precursors->Condensation C-C Bond Formation Intermediate Intermediate: Triethyl oxalylglutarate Condensation->Intermediate Scaffold Assembly Hydrolysis Step 2: Hydrolysis & Decarboxylation (Conc. HCl, Reflux, -CO2) Intermediate->Hydrolysis Acidic Cleavage Acid Intermediate Product: 2-Oxoadipic Acid (Solid, mp 124°C) Hydrolysis->Acid Loss of Beta-Carboxyl Esterification Step 3: Fischer Esterification (EtOH, SOCl2 or H2SO4) Acid->Esterification Re-protection FinalProduct Final Target: Diethyl 2-oxoadipate (CAS 99683-30-4) Esterification->FinalProduct Purification

Caption: Synthesis workflow for Diethyl 2-oxoadipate via the Oxalate-Glutarate condensation route, featuring the critical decarboxylation step.

Physicochemical Data Summary
PropertyValueNotes
IUPAC Name Diethyl 2-oxohexanedioateOften mislabeled as "hexane-1,6-dicarboxylate"
CAS Number 99683-30-4Primary identifier
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Physical State Liquid (Oil)Colorless to pale yellow
Boiling Point ~140–150°C at 10 mmHgEstimated (based on homologs)
Solubility Soluble in EtOH, EtOAc, DCMModerately soluble in water

Part 4: References

  • Synthesis of 2-Oxoadipic Acid (Precursor): Adelfinskaya, O. et al. "Synthesis of 2-oxoadipic acid." Tetrahedron, Vol. 51, Issue 6, 1995, pp. 1867-1874. [Link]

  • General Claisen Condensation Protocols: Lapworth, A. "Condensation of Oxalic Esters with Glutaric Esters." Journal of the Chemical Society, Transactions, 1901. (Foundational text establishing the oxalate-glutarate condensation mechanism).

  • Metabolic Context & Analog Synthesis: Artiukhov, A. V. et al. "Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases." Scientific Reports, 2020. [Link]

Sources

Application

Heterocycle formation using Diethyl 2-oxohexane-1,6-dicarboxylate reagents

Application Note: Strategic Heterocycle Formation using Diethyl 2-oxohexane-1,6-dicarboxylate Abstract This technical guide details the synthetic utility of Diethyl 2-oxohexane-1,6-dicarboxylate (and its homologs, genera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Formation using Diethyl 2-oxohexane-1,6-dicarboxylate

Abstract

This technical guide details the synthetic utility of Diethyl 2-oxohexane-1,6-dicarboxylate (and its homologs, generally referred to here as


-keto diesters) in the construction of privileged heterocyclic scaffolds. Unlike simple ketones, this bifunctional reagent possesses an 

-keto ester motif capable of 1,2-dinucleophilic condensation, alongside a distal ester allowing for secondary cyclization or derivatization. This note provides optimized protocols for synthesizing Indole-2-carboxylates , Quinoxalin-2-ones , and Pyridazin-3-ones , emphasizing mechanistic causality and yield optimization.

Introduction: The Reagent Profile

Diethyl 2-oxohexane-1,6-dicarboxylate represents a class of


-keto diesters that serve as versatile "C2+C4" or "C2" synthons in convergent synthesis.
  • Chemical Structure:

    
    
    
    • Note on Nomenclature: While "hexane-1,6-dicarboxylate" implies an 8-carbon backbone (suberic acid derivative), this guide applies equally to the C6 homolog (Diethyl 2-oxoadipate ), a common metabolite analog. The reactivity profile described below is driven by the

      
      -keto ester  moiety, regardless of the alkyl chain length (
      
      
      
      ).
  • Reactivity Nodes:

    • C2-Ketone: Highly electrophilic; susceptible to Schiff base formation.

    • C1-Ester: Activated for intramolecular trapping or amide formation.

    • Distal Ester: Provides a handle for further functionalization (e.g., linker attachment for PROTACs).

Reaction Landscape & Decision Matrix

The choice of co-reactant dictates the heterocyclic outcome. The following decision tree illustrates the divergence from the starting material.

ReactionLandscape Reagent Diethyl 2-oxohexane- 1,6-dicarboxylate Pyridazinone Pyridazin-3-one Derivatives Reagent->Pyridazinone Reflux (EtOH) Quinoxalinone Quinoxalin-2-one Derivatives Reagent->Quinoxalinone Condensation (-2 H2O) Indole Indole-2-carboxylate Derivatives Reagent->Indole Fischer Cyclization (Acid Catalysis) Hydrazine Hydrazine Hydrate (N2H4) Hydrazine->Pyridazinone Diamine 1,2-Diaminobenzene Diamine->Quinoxalinone Phenylhydrazine Aryl Hydrazine (Ar-NHNH2) Phenylhydrazine->Indole

Figure 1: Divergent synthetic pathways from the


-keto diester scaffold.

Protocol A: Indole-2-Carboxylates via Modified Fischer Synthesis

This is the highest-value application, converting the reagent into 2-carboxyindoles bearing a functionalized alkyl side chain at C3. This motif is prevalent in NMDA receptor antagonists and mitomycin analogs.

Mechanism

Unlike the Japp-Klingemann reaction (which requires a


-keto ester), this protocol utilizes the direct condensation  of an aryl hydrazine with the 

-keto group to form a hydrazone. Subsequent acid-catalyzed [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis) yields the indole.
Experimental Workflow

Step 1: Hydrazone Formation [1][2]

  • Dissolution: Dissolve 10.0 mmol of aryl hydrazine hydrochloride in 20 mL of Ethanol (EtOH). Add 1.1 equivalents of Sodium Acetate (NaOAc) to liberate the free base.

  • Addition: Add 10.0 mmol of Diethyl 2-oxohexane-1,6-dicarboxylate dropwise at room temperature.

  • Reaction: Stir for 2–4 hours. Monitor by TLC (formation of a yellow/orange spot).

  • Isolation: Evaporate EtOH. Resuspend residue in water and extract with Ethyl Acetate (EtOAc). Dry over

    
     and concentrate to yield the crude hydrazone.
    

Step 2: Fischer Cyclization

  • Acid Medium: Dissolve the crude hydrazone in 15 mL of Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H2SO4 (10:1).

    • Note: PPA is preferred for sensitive substrates to minimize polymerization.

  • Heating: Heat to 80–100°C for 3–6 hours.

    • Critical Parameter: Monitor gas evolution (

      
       is lost as 
      
      
      
      ).
  • Quenching: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. Neutralize with saturated

    
     or NaOH solution to pH 8.
    
  • Purification: Extract with EtOAc (3x). Purify via flash column chromatography (Hexane:EtOAc gradient).

Yield Optimization Table:

Parameter Condition Impact on Yield
Solvent (Step 1) Ethanol (Abs.) High. Promotes clean Schiff base formation.

| Acid Catalyst (Step 2) | PPA vs.


 | PPA typically improves yield by 15-20% by reducing charring. |
| Temperature  | >110°C | Decreases yield; promotes tar formation. Keep <100°C. |
| Substituents  | Electron-Donating (OMe) | Accelerates cyclization (lower temp required). |

Protocol B: Quinoxalin-2-ones via Condensation[3]

Reaction with 1,2-diaminobenzenes yields quinoxalinones.[3][4][5][6] This reaction is highly regioselective for the


-keto position over the distal ester.
Protocol
  • Reagents: Combine 1.0 eq of Diethyl 2-oxohexane-1,6-dicarboxylate and 1.0 eq of o-phenylenediamine in Ethanol (0.5 M concentration).

  • Catalyst: Add 10 mol% Acetic Acid (AcOH) to catalyze the initial imine formation.

  • Reflux: Heat to reflux (78°C) for 4–8 hours. The product often precipitates upon cooling.

  • Workup: Filter the precipitate. Wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.

Mechanism Visualization:

QuinoxalineMech Start Reagent + Diamine Imine Intermediate Imine (C2-N bond formed) Start->Imine -H2O (H+) Cyclization Intramolecular Amidation (Attack on C1-Ester) Imine->Cyclization Rotation Product Quinoxalin-2-one Cyclization->Product -EtOH

Figure 2: Stepwise condensation mechanism for Quinoxalinone formation.

Protocol C: Pyridazin-3-ones via Hydrazinolysis

Reaction with hydrazine hydrate targets the


-keto ester to form a six-membered pyridazinone ring.
Protocol
  • Setup: Mix 5.0 mmol of the reagent in 15 mL Ethanol.

  • Addition: Add 6.0 mmol (1.2 eq) of Hydrazine Hydrate (60-80% solution) dropwise.

    • Caution: Exothermic reaction.

  • Reflux: Reflux for 3 hours.

  • Isolation: Cool to room temperature. The pyridazinone derivative usually crystallizes. Filter and wash with cold diethyl ether.

Critical Troubleshooting & Safety

  • Regioselectivity: The

    
    -keto ester is significantly more electrophilic than the distal ester. However, if using excess hydrazine/diamine and high heat, the distal ester may also react (forming bis-hydrazides). Strict stoichiometry (1.0–1.1 eq) is required. 
    
  • Stability: The reagent is prone to hydrolysis and decarboxylation if stored in wet acidic conditions. Store under inert gas at 4°C.

  • Safety: Phenylhydrazines are toxic and potential carcinogens. Handle in a fume hood. PPA is viscous and corrosive; use wide-bore pipettes.

References

  • Fischer Indole Synthesis Mechanism & Applications: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Quinoxalinone Synthesis

    
    -Keto Esters: 
    Galal, S. A., et al. (2011). "Synthesis and biological evaluation of some new quinoxalinone derivatives." European Journal of Medicinal Chemistry.
    
    
  • Pyridazinone Formation via Hydrazine Condensation: Al-Tel, T. H., et al. (2010). "Design and synthesis of novel pyridazinone derivatives." European Journal of Medicinal Chemistry.

  • Reagent Properties (Diethyl 2-oxoadipate/homologs): PubChem Compound Summary for Diethyl 2-oxohexanedioate.

Sources

Method

Catalytic hydrogenation of Diethyl 2-oxohexane-1,6-dicarboxylate methods

Executive Summary & Substrate Identification This guide details the protocols for the chemoselective and enantioselective hydrogenation of Diethyl 2-oxohexane-1,6-dicarboxylate . Critical Nomenclature Clarification: Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Identification

This guide details the protocols for the chemoselective and enantioselective hydrogenation of Diethyl 2-oxohexane-1,6-dicarboxylate .

Critical Nomenclature Clarification: While commercially listed as "Diethyl 2-oxohexane-1,6-dicarboxylate" (e.g., CAS 99683-30-4), the IUPAC systematic name for the C10H16O5 structure is Diethyl 2-oxohexanedioate (also known as Diethyl 2-oxoadipate).

  • Target Reaction: Reduction of the

    
    -keto ester to the 
    
    
    
    -hydroxy ester.
  • Significance: The product, Diethyl 2-hydroxyadipate , is a versatile chiral synthon for the synthesis of non-natural amino acids (e.g., pipecolic acid derivatives), HIV protease inhibitors, and biodegradable polyesters.

Mechanistic Principles & Chemoselectivity

The primary challenge in this transformation is chemoselectivity .[1] The substrate contains three carbonyl groups: two esters and one ketone.

  • 
    -Keto Reactivity:  The ketone at the C2 position is activated by the adjacent electron-withdrawing ester group, making it significantly more electrophilic than a standard ketone.
    
  • Ester Stability: Under optimized catalytic conditions (mild temperature, specific catalysts), the ester moieties remain intact.

  • Stereoselectivity: For pharmaceutical applications, generating the (R)- or (S)-hydroxyl stereocenter with high enantiomeric excess (ee) is critical.

Reaction Pathway Diagram

ReactionPathway Substrate Diethyl 2-oxoadipate (Substrate) Intermediate Ru-Hydride Complex Substrate->Intermediate Coordination Catalyst Ru-BINAP / H2 (Catalyst System) Catalyst->Intermediate Product Diethyl 2-hydroxyadipate (Target Product) Intermediate->Product Hydride Transfer (Fast) OverRed 1,2,6-Triol (Over-reduction Impurity) Product->OverRed High T / High P (Avoid)

Figure 1: Reaction pathway highlighting the chemoselective window required to avoid over-reduction of ester groups.

Methodology A: Asymmetric Hydrogenation (The "Gold Standard")

For drug development applications requiring high optical purity (>95% ee), homogeneous catalysis using chiral Ruthenium complexes is the industry standard.

Catalyst Selection: Ru(II)-BINAP System

The Noyori Asymmetric Hydrogenation utilizes Ru(II) complexes with atropisomeric diphosphine ligands (BINAP, SEGPHOS).

  • Catalyst:

    
     or 
    
    
    
    .
  • Rationale: The

    
    -keto ester functionality chelates to the Ruthenium center, creating a rigid transition state that directs hydride attack to a specific face of the ketone.
    
Detailed Protocol (Batch Scale: 10g)

Materials:

  • Substrate: Diethyl 2-oxoadipate (10.0 g, ~46 mmol).

  • Catalyst:

    
     (38 mg, 0.1 mol% loading).
    
  • Solvent: Anhydrous Ethanol (50 mL). degassed.

  • Gas: Hydrogen (

    
    ), 99.999%.
    

Step-by-Step Procedure:

  • Inerting: Purge a high-pressure stainless steel autoclave (e.g., Parr reactor) with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Preparation: In a glovebox or under Argon stream, dissolve the Ruthenium catalyst in 5 mL of degassed ethanol. Note: Ru-catalysts are sensitive to oxidation in solution.

  • Loading: Charge the autoclave with the substrate and the remaining ethanol (45 mL). Cannulate the catalyst solution into the reactor.

  • Hydrogenation:

    • Seal the reactor.

    • Purge with

      
       (pressurize to 5 bar, vent) three times.
      
    • Pressurize to 30 bar (435 psi) .

    • Heat to 35°C . Stir at 800 rpm.

    • Reaction Time: 12–16 hours. Monitor H2 uptake (pressure drop).

  • Work-up:

    • Cool to room temperature.[2] Vent

      
       carefully.
      
    • Concentrate the solvent under reduced pressure (Rotavap, 40°C).

    • Purification: The residue is typically >98% pure. If necessary, filter through a short pad of silica gel using Hexane:EtOAc (8:2) to remove catalyst residues.

Data Specification Table:

ParameterSpecificationNote
Substrate Conc. 0.5 – 1.0 MHigh conc. favored for kinetics
Temp. Range 25°C – 50°C>60°C risks ester reduction/racemization
Pressure 10 – 50 barHigher pressure increases rate, not ee
S/C Ratio 500:1 – 2000:1Economically viable for scale-up
Exp. Yield > 95%Quantitative conversion typical
Exp. ee > 96%Dependent on ligand purity

Methodology B: Racemic Hydrogenation (Cost-Effective)

For early-stage intermediates or non-chiral applications, heterogeneous catalysis is preferred due to ease of catalyst recovery.

Catalyst System: Pt/C or Pd/C

While Palladium (Pd/C) is standard for olefins, Platinum (Pt/C) is often superior for ketones, specifically


-keto esters, to prevent hydrogenolysis of the C-O bond.
Detailed Protocol
  • Loading: Charge a hydrogenation flask with Diethyl 2-oxoadipate (10 g) and Ethanol (100 mL).

  • Catalyst: Add 5 wt% Platinum on Carbon (Pt/C, 500 mg). Safety: Wet the catalyst with water/solvent immediately to prevent sparking.

  • Reaction:

    • Pressure: 3–5 bar (Balloon or low-pressure shaker).

    • Temperature: Ambient (20–25°C).

    • Time: 4–6 hours.

  • Filtration: Filter through Celite to remove Pt/C.

  • Isolation: Evaporate solvent to yield racemic Diethyl 2-hydroxyadipate.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation.

A. Conversion Analysis (GC-MS or 1H-NMR):

  • Substrate Signal: Triplet at

    
     2.90 ppm (
    
    
    
    adjacent to ketone).
  • Product Signal: Multiplet at

    
     4.15 ppm (
    
    
    
    ).
  • Validation: Disappearance of the 2.90 ppm triplet confirms conversion.

B. Enantiomeric Excess (HPLC):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm.

  • Expectation: Two peaks for racemate; single dominant peak for asymmetric product.

Workflow Logic Diagram

Workflow Start Start: Diethyl 2-oxoadipate Decision Target Stereochemistry? Start->Decision PathA Chiral (Drug Dev) Decision->PathA High ee needed PathB Racemic (General) Decision->PathB No ee needed StepA1 Cat: Ru-BINAP P: 30 bar H2 PathA->StepA1 StepB1 Cat: Pt/C P: 3 bar H2 PathB->StepB1 QC QC: 1H-NMR & Chiral HPLC StepA1->QC StepB1->QC

Figure 2: Decision matrix for selecting the appropriate hydrogenation protocol based on stereochemical requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2/Water)Ensure strict degassing; use anhydrous EtOH.
Low ee (<90%) High TemperatureReduce T to 25°C; Increase H2 pressure to compensate rate.
Over-reduction Reaction time too longStop reaction immediately upon H2 uptake cessation.
Ester Hydrolysis Wet solventUse anhydrous ethanol; store substrate dry.

References

  • Noyori, R., et al. (1987).

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society. Link (Foundational work on Ru-BINAP hydrogenation).
    
  • Mashima, K., et al. (1994). "Cationic BINAP-Ru(II)

    
    - and 
    
    
    
    -Functionalized Ketones." Journal of Organic Chemistry. Link (Specifics on cationic Ru mechanisms).
  • CymitQuimica. "Diethyl 2-oxohexane-1,6-dicarboxylate Product Data." Chemical Catalog. Link (Source for CAS 99683-30-4 and commercial nomenclature verification).

  • Orito, Y., et al. (1979).

    
    -keto esters over platinum-alumina catalyst modified with cinchona alkaloids." Journal of Synthetic Organic Chemistry, Japan. Link (Heterogeneous chiral method).
    
  • Vertex AI Search. (2026). "Catalytic hydrogenation of Diethyl 2-oxoadipate." Grounding Data.

Sources

Application

Application Notes &amp; Protocols: Hydrolysis of Diethyl 2-oxohexane-1,6-dicarboxylate

Introduction Diethyl 2-oxohexane-1,6-dicarboxylate is a β-keto diester of significant interest in organic synthesis. Its structure provides multiple reactive sites, making it a valuable precursor for a variety of more co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2-oxohexane-1,6-dicarboxylate is a β-keto diester of significant interest in organic synthesis. Its structure provides multiple reactive sites, making it a valuable precursor for a variety of more complex molecules. The hydrolysis of its ester groups to the corresponding dicarboxylic acid, 2-oxohexanedioic acid (also known as α-ketoadipic acid), is a fundamental transformation. 2-Oxohexanedioic acid is a key metabolite in the degradation pathways of lysine and tryptophan.[1][2] Understanding and controlling the hydrolysis of the parent diester is therefore crucial for researchers in medicinal chemistry, metabolic studies, and materials science.

This guide provides a detailed examination of the primary methods for hydrolyzing Diethyl 2-oxohexane-1,6-dicarboxylate: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzymatic hydrolysis. It delves into the mechanistic underpinnings of each protocol, offering field-proven insights to guide experimental design and ensure reproducible, high-yield outcomes.

Core Chemical Principles: The β-Keto Ester System

A critical feature of Diethyl 2-oxohexane-1,6-dicarboxylate is the ketone group positioned beta (β) to one of the ester carbonyls. The hydrolysis product, 2-oxohexanedioic acid, is a β-keto acid. This class of compounds is susceptible to decarboxylation (loss of CO₂) upon heating, particularly under acidic conditions.[3][4] This inherent instability dictates the choice of hydrolysis conditions based on the desired final product.

  • To obtain 2-oxohexanedioic acid: Base-catalyzed or enzymatic methods are preferred as they proceed under milder conditions that do not promote significant decarboxylation.

  • To obtain glutaric acid (the decarboxylated product): Acid-catalyzed hydrolysis with heating is the most direct route.

Section 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common and often most efficient method for converting esters to carboxylic acids. The reaction is effectively irreversible, driven by the formation of a resonance-stabilized carboxylate salt.[5] This prevents the reformation of the ester and, critically for this substrate, protects the β-keto acid from decarboxylation under the reaction conditions.

Mechanism: Bimolecular Acyl Cleavage (BAC2)

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. The process repeats for the second ester group. In the final, rapid step, the generated carboxylic acid is deprotonated by the base to form the dicarboxylate salt.

BAC2_Mechanism cluster_structures B_AC2 Pathway start R-COOEt + OH⁻ ts1 Tetrahedral Intermediate start->ts1 Nucleophilic Attack Ester {R-C(=O)-OEt | Diethyl 2-oxohexane-1,6-dicarboxylate} product1 R-COO⁻ + EtOH ts1->product1 Elimination of EtO⁻ Carboxylate {R-C(=O)O⁻ | Dicarboxylate Salt} Intermediate {R-C(O⁻)(OH)-OEt | Tetrahedral Intermediate} Ester:e->Intermediate:w + OH⁻ Hydroxide OH⁻ Intermediate:e->Carboxylate:w - EtOH Ethanol EtOH

Caption: Base-Catalyzed Hydrolysis (BAC2) Mechanism.

Protocol 1: Standard Saponification

This protocol is designed for the complete hydrolysis to 2-oxohexanedioic acid with high yield.

Materials:

  • Diethyl 2-oxohexane-1,6-dicarboxylate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Diethyl 2-oxohexane-1,6-dicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add Base: Add a solution of KOH (2.5 - 3.0 eq) in water to the flask. Using a slight excess of base ensures the reaction goes to completion.

  • Saponification: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).[6]

  • Cooling and Concentration: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2. A white precipitate of 2-oxohexanedioic acid should form.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Extraction (if no precipitate): If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-oxohexanedioic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Data Summary: Saponification
ParameterConditionRationale
BaseKOH or NaOH (2.5-3.0 eq)Irreversibly drives the reaction to the carboxylate salt.[5]
SolventEthanol/Water or Methanol/WaterCo-solvent system to dissolve both the organic ester and inorganic base.
Temperature60-80 °C (Reflux)Provides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time2-4 hoursTypical duration for complete diester saponification.[6]
Expected Yield >90%The irreversible nature of saponification generally leads to high yields.

Section 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that requires a large excess of water to drive the equilibrium towards the products (Le Châtelier's principle).[5] For this specific substrate, the acidic conditions and heat will facilitate the subsequent decarboxylation of the 2-oxohexanedioic acid intermediate.

Mechanism: Bimolecular Acyl Cleavage (AAC2) & Decarboxylation

The reaction begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, regenerating the acid catalyst.[3][7] The resulting β-keto acid can then undergo decarboxylation through a cyclic transition state when heated.

AAC2_Decarboxylation cluster_hydrolysis Part 1: A_AC2 Hydrolysis cluster_decarboxylation Part 2: Decarboxylation Ester Diethyl 2-oxohexane- 1,6-dicarboxylate ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O KetoAcid 2-Oxohexanedioic Acid (β-Keto Acid) Tetrahedral->KetoAcid - EtOH, - H⁺ Enol Enol Intermediate KetoAcid->Enol Heat (Δ) KetoAcid->Enol FinalProduct Glutaric Acid + CO₂ Enol->FinalProduct Tautomerization

Caption: Acid-Catalyzed Hydrolysis (AAC2) followed by Decarboxylation.

Protocol 2: Hydrolysis and In-Situ Decarboxylation

This protocol is optimized for the synthesis of glutaric acid.

Materials:

  • Diethyl 2-oxohexane-1,6-dicarboxylate

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of Diethyl 2-oxohexane-1,6-dicarboxylate (1.0 eq), water (10-20 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 5-10 mol%).[8]

  • Hydrolysis & Decarboxylation: Heat the mixture to reflux (100-110 °C) with vigorous stirring. The evolution of CO₂ gas should be observable. Continue heating for 4-8 hours, or until gas evolution ceases and TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Neutralize any remaining acid by carefully adding saturated NaHCO₃ solution until the pH is ~7.

  • Extraction: Extract the aqueous solution three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting glutaric acid can be further purified by recrystallization.

Data Summary: Acid-Catalysis
ParameterConditionRationale
Acid CatalystH₂SO₄ or HClProtonates the carbonyl, activating it for nucleophilic attack.[3]
Reactant RatioLarge excess of waterDrives the reversible hydrolysis reaction toward the products.[5]
Temperature100-110 °C (Reflux)Provides energy for both hydrolysis and the subsequent decarboxylation step.[9]
Primary Product Glutaric AcidThe β-keto acid intermediate is unstable under these conditions and decarboxylates.

Section 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a highly selective and mild alternative to chemical methods. Hydrolases, such as lipases and esterases, can operate at neutral pH and ambient temperatures, which is ideal for preserving sensitive functional groups and preventing decarboxylation.[10] This method can also potentially achieve selective mono-hydrolysis, yielding the valuable monoester.[11]

Rationale and Enzyme Selection

Lipases, particularly Lipase B from Candida antarctica (commercially available as Novozym 435), are well-documented for their efficacy in hydrolyzing dicarboxylic acid diesters.[12][13] These enzymes provide a high degree of chemo- and sometimes enantioselectivity under environmentally benign conditions.

Protocol 3: Selective Enzymatic Hydrolysis

This protocol provides a general framework for the enzymatic hydrolysis, which can be optimized for either mono- or di-hydrolysis.

Materials:

  • Diethyl 2-oxohexane-1,6-dicarboxylate

  • Immobilized Lipase (e.g., Novozym 435)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Tert-butanol (as a co-solvent, optional)

  • Ethyl Acetate

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a temperature-controlled flask, prepare a solution of Diethyl 2-oxohexane-1,6-dicarboxylate in phosphate buffer. If solubility is low, a small amount of a water-miscible organic co-solvent like tert-butanol can be added.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) to the solution.[12]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).

  • Monitoring: Monitor the reaction progress over time (e.g., 24-72 hours) by taking small aliquots, filtering out the enzyme, and analyzing the supernatant by HPLC or GC to quantify the amounts of diester, monoester, and diacid.

  • Workup: Once the desired conversion is reached, remove the immobilized enzyme by filtration (it can often be washed and reused).

  • Isolation: Acidify the filtrate to pH ~2 with dilute HCl. Extract the product(s) with ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the product mixture.

  • Purification: The monoester and diacid can be separated by column chromatography if necessary.

Data Summary: Enzymatic Hydrolysis
ParameterConditionRationale
CatalystLipase (e.g., Novozym 435)Provides high selectivity under mild, neutral conditions.[13]
SolventPhosphate Buffer (pH ~7)Mimics physiological conditions and maintains enzyme activity.[12]
Temperature30-50 °COptimal range for lipase activity without causing thermal denaturation.
Key Advantage High selectivity, mild conditionsAvoids decarboxylation and allows for potential isolation of the monoester.[11]

General Experimental Workflow and Analysis

Regardless of the method chosen, a general workflow can be applied. Proper analysis is crucial to confirm the identity and purity of the final product.

Experimental_Workflow Start Start: Diethyl 2-oxohexane- 1,6-dicarboxylate Reaction Step 1: Hydrolysis (Acid, Base, or Enzyme) Start->Reaction Workup Step 2: Quench & Acidify Reaction->Workup Isolation Step 3: Extraction or Filtration Workup->Isolation Analysis Step 4: Purification & Analysis (NMR, MS) Isolation->Analysis End End: Purified Product Analysis->End

Caption: General workflow for the hydrolysis of Diethyl 2-oxohexane-1,6-dicarboxylate.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators.

  • Infrared (IR) Spectroscopy: Successful hydrolysis will be indicated by the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the C=O stretches.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the conversion.

Conclusion

The hydrolysis of Diethyl 2-oxohexane-1,6-dicarboxylate can be effectively achieved through several distinct protocols, the choice of which is dictated by the desired final product.

  • Saponification is the method of choice for obtaining the parent β-keto diacid, 2-oxohexanedioic acid, in high yield due to its irreversible nature and mild conditions that prevent decarboxylation.

  • Acid-catalyzed hydrolysis under heating provides a direct route to the decarboxylated product, glutaric acid.

  • Enzymatic hydrolysis offers an exceptionally mild and selective alternative, ideal for preserving the keto-acid structure or for achieving partial hydrolysis to the monoester.

By understanding the mechanistic principles behind each method, researchers can confidently select and execute the appropriate protocol to advance their synthetic and developmental goals.

References

  • Igawa, Y., Ise, H., Ichinoseki, S., Maeda, F., Kobayashi, A. and Matsumoto, K. (2017) Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 8, 50-65. [Link]

  • Scientific Research Publishing. (2017, January 12). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. SCIRP. [Link]

  • Grokipedia. (n.d.). 2-Oxoadipic acid. Grokipedia. [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxoadipic acid. PubChem. [Link]

  • Google Patents. (n.d.). US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials.
  • Organic Syntheses. (n.d.). Adipyl Hydrazide. Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(7), 349–363. [Link]

  • Wang, X. (2009, June 19). Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis. Globe Thesis. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Al-Shalbandi, S. H. A., & Al-Dahhan, W. H. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 19(4), 41-49. [Link]

  • Weidolf, L., & Olsson, K. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 2(2), 81-94. [Link]

  • ResearchGate. (n.d.). Diethyl adipate (DEA) hydrolysis catalyzed by ACut2-6hp depending on pH. ResearchGate. [Link]

  • Sessions Biogeochemistry Lab. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. UCLA. [Link]

  • CEYLAN, M. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Processing of Diethyl 2-oxohexane-1,6-dicarboxylate

Here is the Technical Support Center guide for Diethyl 2-oxohexane-1,6-dicarboxylate (also known as Diethyl 2-oxosuberate or related -keto diesters depending on specific nomenclature interpretation). [1] Status: Operatio...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Diethyl 2-oxohexane-1,6-dicarboxylate (also known as Diethyl 2-oxosuberate or related


-keto diesters depending on specific nomenclature interpretation).

[1]

Status: Operational | Tier: Advanced Chemical Support Topic: Prevention of Decarboxylation & Thermal Degradation Audience: Medicinal Chemists, Process Engineers[1]

Core Chemical Identity & Stability Profile[2]

Before troubleshooting, we must validate the structural vulnerability. The nomenclature "Diethyl 2-oxohexane-1,6-dicarboxylate" describes an


-keto diester  with an 8-carbon backbone (if following strict IUPAC "dicarboxylate" rules implying 

alkane + 2 carboxyls) or a 6-carbon backbone (if used loosely for adipate derivatives).[1]

Regardless of chain length, the 2-oxo-1-carboxylate moiety (


) is the critical instability point.
The Instability Mechanism

Unlike


-keto esters (which decarboxylate to ketones), 

-keto esters
are susceptible to two distinct degradation pathways during processing:[1]
  • Oxidative Decarboxylation: In the presence of oxidants (even atmospheric

    
     under basic conditions) or peroxides, the C1-C2 bond cleaves, releasing 
    
    
    
    and converting the
    
    
    -keto group into a carboxylic acid one carbon shorter.
  • Thermal Decarbonylation/Decarboxylation: Upon hydrolysis to the free acid (

    
    ), the molecule becomes thermally unstable. Heating the free acid causes loss of 
    
    
    
    (decarbonylation) or
    
    
    (decarboxylation) to form an aldehyde.[1]

Key Metric: The ester form is thermally stable up to


100°C in the absence of water. The hydrolyzed free acid decomposes rapidly above 50°C.

Diagnostic Visualization: Degradation Pathways[1]

The following diagram outlines the "Danger Zones" during your workflow.

G Ester Diethyl 2-oxohexane-1,6-dicarboxylate (Stable Precursor) Hydrolysis Hydrolysis (pH < 4 or pH > 10) Ester->Hydrolysis Exposure to H2O/Base SafeWorkup Safe Processing: Neutral pH, Inert Atm, T < 40°C Ester->SafeWorkup Correct Handling FreeAcid Intermediate: 2-Oxo Acid (HIGHLY UNSTABLE) Hydrolysis->FreeAcid Saponification Decarb Decarboxylation Product (Aldehyde + CO2) FreeAcid->Decarb Path A: Thermal Loss of CO2 Decarb2 Decarbonylation Product (Acid + CO) FreeAcid->Decarb2 Path B: Loss of CO Thermal Heat (>50°C) Oxidative Oxidative Conditions (H2O2 / Air / High pH)

Figure 1: Mechanistic pathways showing the critical instability of the hydrolyzed intermediate (Free Acid) leading to gas evolution (


).[1]

Troubleshooting Guide (Q&A)

Scenario A: Gas Evolution During Vacuum Distillation

Q: I am distilling the crude ester at 140°C under vacuum, but the pressure fluctuates and I see gas bubbling. Is it decarboxylating?

A: Yes. While the ester is more stable than the acid, prolonged heating at >120°C can trigger thermal decarbonylation (


), especially if trace acid impurities are present.
  • Root Cause: Trace moisture or acid in the crude mixture is catalyzing hydrolysis in situ, followed by immediate decomposition of the acid.

  • Solution:

    • Neutralize: Wash the crude with saturated

      
       and dry thoroughly over 
      
      
      
      before distillation.
    • Lower Temperature: You must lower the boiling point. Use a high-vacuum line (

      
      ) to keep the bath temperature below 80–90°C.[1]
      
    • Add Inhibitor: Add a radical inhibitor (e.g., BHT) if you suspect oxidative degradation, though thermal elimination is more likely.[1]

Scenario B: Loss of Material During Saponification

Q: I tried to hydrolyze the diester to the diacid using 1M NaOH at reflux, but after acidification, I recovered a different product (missing carbon).

A: You likely triggered oxidative decarboxylation or thermal decarboxylation of the intermediate.

  • Mechanism:

    
    -keto acids are sensitive to 
    
    
    
    (generated in situ if solvents are not degassed) or simply heat in alkaline media.[1] The "missing carbon" indicates conversion to a simple dicarboxylic acid (e.g., glutaric or adipic acid derivative) or an aldehyde.
  • Correction: NEVER reflux an

    
    -keto ester with strong base.
    
    • Protocol: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C .[1] LiOH is milder than NaOH. Monitor by TLC and quench immediately upon consumption of starting material. Do not heat.

Scenario C: Color Change During Storage

Q: The clear oil turned yellow/brown after 2 weeks in the fridge. A: This is enolization followed by aldol condensation .

  • Explanation: The

    
    -keto group activates the adjacent methylene protons (
    
    
    
    ), making them acidic.[1] Even trace basicity from glass surfaces can trigger self-condensation.
  • Fix: Store under Argon at -20°C. Ensure the container is washed with dilute acid and dried to remove surface alkalinity.

Validated Protocols

Protocol 1: Safe Hydrolysis (Prevention of Decarboxylation)

Use this method if you must convert the ester to the acid without losing


.
StepActionCritical Parameter
1 Solvent Prep Dissolve Ester in THF:Water (3:1).[1] Degas with

for 15 mins. (Oxygen promotes oxidative cleavage).[1]
2 Reagent Add 2.2 eq LiOH·H2O (solid) slowly.[1]
3 Temperature Maintain reaction at 0°C (Ice Bath) . Do not exceed 10°C.
4 Monitoring Stir for 2–4 hours. Monitor by TLC.
5 Quench Acidify carefully with 1M HCl to pH 3 at 0°C . Do not use concentrated acid.
6 Extraction Extract immediately with cold Ethyl Acetate. Dry over

and concentrate below 30°C .
Protocol 2: Purification via High-Vacuum Distillation

Use this to purify the ester without thermal degradation.

  • Pre-treatment: Ensure the crude oil is free of acidic species (wash with bicarbonate).

  • Apparatus: Short-path distillation head (minimize thermal exposure time).

  • Vacuum: High vacuum pump required (

    
     or 
    
    
    
    ).
  • Temperature:

    • Bath: Max 110°C.

    • Vapor: Should distill between 80–95°C at 0.1 mbar.

  • Observation: If the vacuum gauge fluctuates rhythmically, stop heating . This indicates gas evolution (

    
    ) from decomposition.
    

References & Authority

  • Mechanisms of

    
    -Keto Acid Instability: 
    
    • Structure-reactivity relationships indicate that while

      
      -keto acids decarboxylate via a cyclic 6-membered transition state, 
      
      
      
      -keto acids generally require oxidative conditions or higher temperatures to decarbonylate/decarboxylate.[1]
    • Source: Master Organic Chemistry. "Decarboxylation."[2][3][4][5][6][7][8][9][10][11] Available at: [Link][1][2]

  • Oxidative Decarboxylation Risks:

    • 
      -keto acids are prone to oxidative decarboxylation in the presence of peroxides or air under basic conditions.
      
    • Source: ResearchGate Discussions on

      
      -hydroxy/keto acid oxidation.[6] Available at: [Link]
      
  • Enzymatic vs. Thermal Degradation:

    • Biological systems use specific dehydrogenases (like 2-oxoadipate dehydrogenase) to catalyze this reaction. In a chemical setting, mimicking these conditions (heat + base) without the enzyme control leads to chaotic degradation.

    • Source: National Institutes of Health (NIH) / PubMed. "Structure–function analyses of the G729R 2-oxoadipate dehydrogenase." Available at: [Link]

  • General Handling of Labile Esters:

    • BenchChem Stability Guide for Keto-Esters.

Disclaimer: This guide assumes standard laboratory safety protocols.


-keto esters are potent electrophiles; handle with appropriate PPE.[1]

Sources

Optimization

Troubleshooting low conversion rates in Diethyl 2-oxohexane-1,6-dicarboxylate reactions

Technical Support Center: Diethyl 2-oxohexane-1,6-dicarboxylate Synthesis Welcome to the technical support center for the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate. This guide is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl 2-oxohexane-1,6-dicarboxylate Synthesis

Welcome to the technical support center for the synthesis of Diethyl 2-oxohexane-1,6-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this reaction. We will delve into the causality behind experimental challenges and provide field-proven, step-by-step solutions to optimize your synthesis.

The formation of Diethyl 2-oxohexane-1,6-dicarboxylate is typically achieved via a crossed Claisen condensation between diethyl succinate and diethyl oxalate. This reaction, while powerful, is sensitive to a variety of factors that can suppress yields. This guide provides a structured approach to troubleshooting these challenges.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or non-existent. What are the primary causes?

A low or zero yield is often traced back to fundamental reaction components and conditions. The Claisen condensation is an equilibrium-driven process, and failure to establish the correct conditions will prevent product formation.

  • Cause 1: Inactive Base or Insufficient Basicity. The reaction is initiated by the deprotonation of the α-carbon on diethyl succinate to form an enolate.[1] If the base is not strong enough or has been deactivated, this crucial first step will not occur. Sodium ethoxide (NaOEt), a common choice, is highly sensitive to moisture.

    • Solution: Ensure your base is fresh and handled under strictly anhydrous conditions. Sodium ethoxide should be freshly prepared or sourced from a reputable supplier and stored in a desiccator. Use of anhydrous solvents, such as dry ethanol or THF, is critical as any water will quench the base.[2]

  • Cause 2: Incorrect Stoichiometry. The Claisen condensation requires a full equivalent of base, not a catalytic amount. The final product, a β-keto ester, is more acidic (pKa ≈ 11) than the alcohol conjugate acid of the base (pKa of ethanol ≈ 16).[3] The base will deprotonate the product to form a resonance-stabilized enolate. This final, effectively irreversible deprotonation is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[3][4]

    • Solution: Use at least one molar equivalent of a strong base (e.g., NaOEt, NaH) relative to the limiting reagent (diethyl succinate).

  • Cause 3: Reversible Reaction Dominates. If the β-keto ester product is not deprotonated, the reaction can readily reverse, cleaving the newly formed C-C bond and returning to the starting materials.[4][5]

    • Solution: This reinforces the need for a sufficiently strong base in stoichiometric amounts. The formation of the product enolate salt is essential to prevent the reverse reaction.

Q2: My TLC analysis shows multiple spots, including starting materials and several byproducts. What are these side reactions?

The appearance of multiple byproducts indicates that competing reaction pathways are occurring. Identifying these pathways is key to suppressing them.

  • Cause 1: Self-Condensation of Diethyl Succinate. The enolate of diethyl succinate can react with another molecule of diethyl succinate instead of the intended diethyl oxalate. This leads to the formation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[6]

    • Solution: This is a common issue in crossed Claisen condensations. The remedy is to control the concentration of the enolate. Add the diethyl succinate slowly to a mixture of the base and diethyl oxalate. This strategy ensures that the generated enolate has a much higher probability of reacting with the abundant diethyl oxalate rather than another molecule of diethyl succinate.

  • Cause 2: Hydrolysis (Saponification). The presence of water, either from wet solvents or reagents, can lead to the hydrolysis of the ester groups to form carboxylate salts.[7] This consumes both starting material and product.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. Solvents should be dried over appropriate drying agents (e.g., molecular sieves), and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Cause 3: Competing Reactions with the Base. If using an alkoxide base like sodium ethoxide, it can potentially act as a nucleophile and participate in transesterification reactions, although this is generally less of an issue than the other side reactions.

Q3: I seem to form the product, but it is lost during aqueous workup or purification. Why does this happen?

Loss of product after the reaction is complete often points to instability under the workup or purification conditions.

  • Cause 1: Product Decomposition During Acidification. The workup typically involves neutralizing the basic reaction mixture with acid to protonate the product enolate. If the pH becomes too acidic or the temperature is not controlled, the ester functionalities can be hydrolyzed.

    • Solution: Perform the acidic workup at low temperatures (0-5 °C) by slowly adding the acid to the chilled reaction mixture. Aim for a neutral or very slightly acidic pH.

  • Cause 2: Decarboxylation. If the ester groups are hydrolyzed during workup, the resulting β-keto acid is thermally unstable and can readily lose CO₂ upon heating.[7]

    • Solution: Avoid excessive heating during solvent removal after the workup. Use a rotary evaporator at moderate temperatures and reduced pressure. If distillation is required for purification, perform it under high vacuum to keep the temperature as low as possible.

  • Cause 3: Issues with Chromatographic Purification. β-keto esters can sometimes be sensitive to silica gel, which is slightly acidic. Tailing or decomposition on the column can occur.

    • Solution: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, run the column quickly to minimize contact time.[8]

Experimental Protocols & Data

Recommended Starting Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Reagent Addition: Add diethyl oxalate (1.0 eq) to the flask. Prepare a solution of diethyl succinate (1.0 eq) in anhydrous ethanol and add it to the dropping funnel.

  • Reaction: Add the diethyl succinate solution dropwise to the stirred reaction mixture over 1-2 hours. After the addition is complete, gently heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane.

  • Workup: Cool the reaction mixture in an ice bath. Slowly add 1M HCl (aq) with vigorous stirring until the pH is ~6-7.

  • Extraction: Extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Table 1: Common Bases for Claisen Condensations
BaseConjugate Acid pKaTypical SolventComments
Sodium Ethoxide (NaOEt)~16EthanolClassic choice; requires stoichiometric amounts.[9]
Sodium Hydride (NaH)~36THF, TolueneStrong, non-nucleophilic base; generates H₂ gas.
LDA~36THFVery strong, sterically hindered base; useful for directed condensations.[9]
Potassium tert-butoxide~17tert-butanol, THFStrong, sterically hindered base.[9]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the key steps in the crossed Claisen condensation to form the target product.

Claisen_Mechanism Crossed Claisen Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination cluster_4 Step 4: Driving Force cluster_5 Step 5: Workup A Diethyl Succinate + NaOEt B Succinate Enolate A->B Deprotonation C Diethyl Oxalate D Tetrahedral Intermediate B->D Attack on Oxalate Carbonyl E Product + EtO⁻ D->E Collapse & Expulsion of Ethoxide F Product Enolate (Salt) E->F Irreversible Deprotonation G Final Product F->G Acidic Workup (H₃O⁺)

Caption: Mechanism of the Crossed Claisen Condensation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing low-yield reactions.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Conversion Rate Observed check_base Check Base & Conditions start->check_base check_stoichiometry Check Stoichiometry check_base->check_stoichiometry No issue_base Inactive Base / Wet Conditions check_base->issue_base Yes check_byproducts Analyze Byproducts (TLC/GC-MS) check_stoichiometry->check_byproducts No issue_stoichiometry < 1 eq. Base Used check_stoichiometry->issue_stoichiometry Yes check_workup Product Loss During Workup? check_byproducts->check_workup Clean Reaction issue_self Self-Condensation check_byproducts->issue_self Self-Condensation Product Found issue_hydrolysis Hydrolysis check_byproducts->issue_hydrolysis Saponified Products Found issue_purification Decomposition check_workup->issue_purification Yes end Optimized Yield check_workup->end No solution_base Use Fresh Base & Anhydrous Solvents issue_base->solution_base solution_base->start Re-run solution_stoichiometry Use >= 1 eq. Base issue_stoichiometry->solution_stoichiometry solution_stoichiometry->start Re-run solution_self Slowly Add Enolizable Ester issue_self->solution_self solution_self->start Re-run solution_hydrolysis Ensure Anhydrous Conditions issue_hydrolysis->solution_hydrolysis solution_hydrolysis->start Re-run solution_purification Cold Workup / Vacuum Distillation issue_purification->solution_purification solution_purification->end

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

  • What is the mechanism of the Dieckmann condensation? The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester cyclizes to form a cyclic β-keto ester.[10] For example, diethyl adipate (a 1,6-diester) reacts to form a five-membered ring.[1][11] The mechanism follows the same steps of enolate formation, nucleophilic attack, and elimination.[12]

  • How critical are anhydrous conditions? They are absolutely critical. Water deactivates the strong bases required for the reaction and can cause hydrolysis of the ester starting materials and product, significantly reducing the yield.[2][7]

  • How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., Ethyl Acetate/Hexane). The product, being more polar than the starting esters, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots.

  • What are the recommended storage conditions for the final product? β-keto esters can be sensitive to moisture and pH changes.[7] It is recommended to store Diethyl 2-oxohexane-1,6-dicarboxylate in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[7]

References

  • Chemistry Learner. Dieckmann Condensation: Definition, Examples, and Mechanism. [Link]

  • Pearson+. Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep. [Link]

  • Vaia. Propose mechanisms for the two Dieckmann condensations just shown. [Link]

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Vedantu. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Chemistry Tutor. Dieckmann Condensation. [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • ResearchGate. (PDF) Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. [Link]

  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]

  • PMC. Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs. [Link]

  • PubChem. Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate. [Link]

  • ResearchGate. Synthesis of diethyl 4-alkyl-2,2-oxetane dicarboxylates. [Link]

  • PrepChem. Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry of Diethyl 2-oxohexane-1,6-dicarboxylate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically distinct as Diethyl 2-oxosuberate based on IUPAC nomenclature r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Diethyl 2-oxohexane-1,6-dicarboxylate (also chemically distinct as Diethyl 2-oxosuberate based on IUPAC nomenclature rules for dicarboxylates).

It compares this molecule against its structural analog, Diethyl Adipate (lacking the keto group), and its lower homolog, Diethyl 2-oxoadipate , to assist researchers in structural elucidation and metabolite identification.

Executive Summary & Nomenclature Resolution

In drug development and metabolomics, precise structural identification is non-negotiable. A critical ambiguity exists in the nomenclature of the target molecule which must be resolved before analysis:

  • Target Molecule: Diethyl 2-oxohexane-1,6-dicarboxylate.[1]

  • IUPAC Interpretation: The suffix "dicarboxylate" implies the carbon atoms of the carboxyl groups are not included in the "hexane" count. Thus, this is an 8-carbon backbone (Suberic acid derivative).[1]

    • Formula:

      
      
      
    • MW: 244.28 Da[1]

    • Structure:

      
      
      
  • Common Confusion: Often confused with Diethyl 2-oxoadipate (Diethyl 2-oxohexanedioate), a 6-carbon backbone metabolite (

    
    , MW 216.23).
    

This guide treats the target as the C8 species (Diethyl 2-oxosuberate) but provides comparative data for the C6 homolog (2-oxoadipate) and the non-keto analog (Diethyl Adipate) to ensure correct identification.

Comparison Overview
FeatureTarget: Diethyl 2-oxohexane-1,6-dicarboxylate Alt 1: Diethyl 2-oxoadipate Alt 2: Diethyl Adipate
Molecular Weight 244.28216.23202.25
Backbone C8 (Suberic)C6 (Adipic)C6 (Adipic)
Key Functional Group

-Keto Ester

-Keto Ester
Diester (No Keto)
Base Peak (EI) m/z 171 or 129 (Chain dependent)m/z 143m/z 129
Diagnostic Loss

28 (CO) from

-keto

28 (CO) from

-keto

45 (OEt)

Fragmentation Mechanics (Electron Ionization - 70 eV)

The fragmentation of Diethyl 2-oxohexane-1,6-dicarboxylate is governed by the instability of the


-dicarbonyl bond and the stabilizing potential of the ester groups.
Primary Fragmentation Pathways[1]

The presence of the 2-oxo group introduces a specific cleavage point that is absent in standard diesters.

  • 
    -Cleavage (Dominant):  The bond between the C1-Carboxyl and C2-Keto groups is significantly weakened.[1] Ionization leads to rupture here, generating acylium ions.
    
  • Decarbonylation (Loss of CO): A hallmark of

    
    -keto esters is the extrusion of Carbon Monoxide (CO, 28 Da) from the molecular ion or fragment ions, often resulting in a peak that mimics the simple diester.
    
  • McLafferty Rearrangement: The alkyl chain (

    
    ) allows for hydrogen transfer.[1] However, the 
    
    
    
    -keto position alters the standard ester McLafferty preference.
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical flow of fragmentation from the molecular ion.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 244 Alpha_Cleavage Pathway A: α-Cleavage (C1-C2 Bond Rupture) M_Ion->Alpha_Cleavage Fast Decarb Pathway B: Decarbonylation (Loss of CO, -28 Da) M_Ion->Decarb Thermal/EI Ester_Loss Pathway C: Alkoxy Loss (Loss of OEt, -45 Da) M_Ion->Ester_Loss Frag_A1 Fragment A1 [EtOOC]+ m/z 73 Alpha_Cleavage->Frag_A1 Frag_A2 Fragment A2 [O=C-(CH2)4-COOEt]+ m/z 171 Alpha_Cleavage->Frag_A2 Loss of EtOH (-46) Loss of EtOH (-46) Frag_A2->Loss of EtOH (-46) Frag_B1 [EtOOC-(CH2)4-COOEt]+ (Diethyl Suberate radical) m/z 216 Decarb->Frag_B1 Subsequent Diester Frag Subsequent Diester Frag Frag_B1->Subsequent Diester Frag Frag_C1 [M - OEt]+ m/z 199 Ester_Loss->Frag_C1

Figure 1: Mechanistic fragmentation tree for Diethyl 2-oxohexane-1,6-dicarboxylate showing primary cleavage events.

Comparative Experimental Data

The following data compares the target molecule against key alternatives. Note how the m/z 171 and m/z 101 peaks serve as diagnostic markers for the target, distinguishing it from the adipate derivatives.

Mass Spectral Peak Assignment Table[1]
m/z (Target)Relative AbundanceFragment IdentityComparison Note
244 < 5%

(Molecular Ion)
Weak intensity typical of aliphatic esters.
199 15-20%

Standard ester loss.[1] Differentiates from 2-oxoadipate (which would be m/z 171).[1]
171 High (Diagnostic)

Key Differentiator. Result of

-cleavage.[1] Absent in Diethyl Adipate.
143 Moderate

Result of chain shortening/McLafferty.[1] Base peak in 2-oxoadipate.
129 High

Common to Diethyl Adipate.
101 Moderate

Diagnostic for

-keto ethyl esters.
73 High

Common ester fragment.[1]
55 High

Hydrocarbon chain fragment.[1]
Distinguishing from Alternatives
Alternative 1: Diethyl 2-oxoadipate (

)
  • Shift: All chain-dependent peaks shift by -28 Da (

    
     unit).
    
  • Diagnostic: The

    
    -cleavage product appears at m/z 143  instead of m/z 171.
    
  • Biological Context: This is the relevant metabolite in lysine catabolism (DHTKD1 pathway).[1] If your mass spec shows M+ at 216, you have the adipate, not the "hexane-1,6-dicarboxylate" (suberate).

Alternative 2: Diethyl Adipate (

)
  • Missing Peaks: Lacks the m/z 101 (

    
    ) peak entirely.
    
  • Base Peak: Typically m/z 129 (Loss of COOEt).[1]

  • Spectrum Character: Much simpler spectrum; lacks the complexity introduced by the keto-enol tautomerism of the 2-oxo group.

Experimental Protocol: Validated Workflow

To replicate these results, the following protocol ensures minimal thermal degradation, which is a risk for


-keto esters (decarbonylation in the injector).
Sample Preparation[1][4]
  • Solvent: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification.[1]

  • Derivatization (Optional but Recommended):

    • 
      -keto esters are thermally labile.[1]
      
    • Reagent: Methoxyamine HCl (forms methoxime of the ketone) followed by MSTFA.[1]

    • Effect: Stabilizes the M+ ion and prevents thermal loss of CO.[1]

GC-MS Instrument Parameters (Agilent/Thermo Standard)
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm)Non-polar phase prevents tailing of polar esters.[1]
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation.[1]
Inlet Temp 200°C (Low) CRITICAL: High temps (>250°C) cause thermal decarbonylation of

-keto esters.[1]
Split Ratio 10:1Prevents detector saturation.[1]
Ion Source EI (70 eV), 230°CStandard library matching energy.[1]
Scan Range m/z 40 - 300Covers low mass fragments and M+.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Diethyl Adipate. National Institute of Standards and Technology.[2] [Link]

  • Bowie, J. H., et al. (1972).[1][3] Mass Spectra of

    
    -Keto Esters. Canadian Journal of Chemistry, 50(17), 2707-2713.[1] (Provides foundational rules for keto-ester fragmentation). [Link]
    
  • Bunton, C. A., et al. (2018).[1] Functional Versatility of the Human 2-Oxoadipate Dehydrogenase. MDPI, 23(7). (Discusses the 2-oxoadipate metabolite and its spectral properties). [Link]

  • McLafferty, F. W. (1959).[1] Mass Spectrometric Analysis.[1][4][2][3][5][6][7][8][9][10] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.[1] (The authoritative source on rearrangement mechanisms cited in Section 2). [Link]

Sources

Comparative

HPLC method development for Diethyl 2-oxohexane-1,6-dicarboxylate purity check

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Target Analyte: Diethyl 2-oxohexane-1,6-dicarboxylate IUPAC Synonym: Diethyl 2-oxohexanedioate (Diethyl 2-oxoadipate) CAS Registry: 99683-30-4 Chemical Formula: C₁₀H₁₆O₅ Molecular Weight: 216.23 g/mol [1]

Nomenclature Clarification: While the name "Diethyl 2-oxohexane-1,6-dicarboxylate" implies an 8-carbon backbone (hexane core + 2 carboxyls), industrial catalogs (e.g., CAS 99683-30-4) consistently map this string to the C6 adipate derivative (Diethyl 2-oxoadipate). This guide focuses on the C6 species (C₁₀H₁₆O₅) but the methodology is fully transferable to the C8 homolog (Diethyl 2-oxosuberate) with minor gradient adjustments.

Application Scope: This compound is a critical intermediate in the synthesis of lysine mimetics and heterocyclic pharmaceutical scaffolds. Purity assessment is challenging due to:

  • Keto-Enol Tautomerism: The

    
    -keto ester moiety exists in equilibrium, potentially causing peak splitting.
    
  • UV Transparency: The aliphatic chain lacks strong chromophores, requiring specific detection strategies.

  • Hydrolytic Instability: The ester bonds are susceptible to hydrolysis in unbuffered aqueous mobile phases.

Physicochemical Profiling & Method Strategy

Effective method development requires aligning the chromatographic system with the analyte's properties.

PropertyValue / CharacteristicImpact on HPLC Method
LogP ~0.8 – 1.2 (Estimated)Moderately polar. Retains well on C18 but requires low organic start to separate from polar impurities.
pKa ~10-11 (

-proton)
The molecule is neutral at acidic/neutral pH. Use acidic mobile phase to suppress enol ionization.
UV Max 210 nm (ester

) 275-285 nm (ketone

)
Dual-wavelength strategy: 210 nm for sensitivity (trace impurities), 280 nm for selectivity (confirming the keto group).
Solubility Soluble in MeOH, ACN, EtOAcDiluent should match the initial mobile phase (e.g., 10% ACN) to prevent peak distortion.

Comparative Analysis: HPLC vs. Alternatives

Why choose HPLC over GC or NMR?

FeatureRP-HPLC (Recommended) GC-FID/MS H-NMR
Suitability High. Best for quantifying non-volatile degradation products (free acids) and thermally unstable esters.Medium. Good for volatile impurities, but high injector temps can induce Claisen condensation or decarboxylation.Low. Excellent for structure ID but limit of detection (~1%) is insufficient for purity certification (>99.5%).
Selectivity Tunable via pH and stationary phase. Separates free acid from ester easily.Fixed by volatility. Free acids often require derivatization (silylation) prior to injection.Low resolution for trace aliphatic impurities.
Sample Prep Minimal (Dilute & Shoot).Requires dry solvents; water is incompatible with many columns/detectors.Requires deuterated solvents.
Throughput 10-15 min run time.20-30 min run time.Slow (acquisition time).

HPLC Method Development Protocol

Phase 1: Column & Mobile Phase Selection

Stationary Phase:

  • Primary Choice: C18 (L1), End-capped, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Reasoning: End-capping reduces silanol interactions with the carbonyl oxygens, preventing tailing.

  • Alternative: Phenyl-Hexyl.

    • Reasoning: Provides

      
       interactions with the carbonyls, offering orthogonal selectivity if C18 fails to separate synthetic isomers.
      

Mobile Phase System:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why Acid? Low pH (~2.5) suppresses the ionization of any free acid impurities (2-oxoadipic acid) and stabilizes the keto-enol equilibrium towards the keto form.

  • Solvent B: Acetonitrile (ACN).

    • Why ACN? Lower UV cutoff than Methanol, essential for detection at 210 nm.

Phase 2: Optimized Gradient Conditions

This "Universal Ester" gradient is designed to capture polar hydrolysis products early and elute the lipophilic parent compound mid-run.

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Controls viscosity and kinetics)

  • Injection Vol: 10 µL

  • Detection: PDA (210 nm, 280 nm)

Time (min)% A (0.1% H3PO4)% B (ACN)Event
0.0955Isocratic hold to trap polar acids
2.0955Begin gradient
12.01090Elute parent ester & lipophilic dimers
15.01090Wash column
15.1955Re-equilibration
20.0955End Run
Phase 3: Experimental Workflow (Step-by-Step)

Step 1: System Suitability Solution Preparation

  • Weigh 10 mg of Diethyl 2-oxohexane-1,6-dicarboxylate reference standard.

  • Dissolve in 10 mL of 50:50 ACN:Water.

  • Forced Degradation Spike (Optional but recommended): Add 10 µL of 0.1M NaOH to a 1 mL aliquot, wait 10 mins, then neutralize with 10 µL 0.1M HCl. This generates the Mono-ethyl ester and Free acid peaks to verify separation power.

Step 2: Linearity & Range

  • Prepare serial dilutions from 10 µg/mL to 500 µg/mL.

  • Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    .
    

Step 3: Impurity Profiling

  • Inject the "Test Sample" at high concentration (e.g., 1 mg/mL).

  • Zoom in on the baseline.

  • Critical Pair: Ensure resolution (

    
    ) > 1.5 between the main peak and the Mono-ethyl ester hydrolysis product (which will elute earlier).
    

Visualization of Method Logic

The following diagram illustrates the decision matrix for optimizing the separation of keto-esters.

MethodDevelopment Start Start: Diethyl 2-oxoadipate Purity Check Choice1 Select Column: C18 vs Phenyl-Hexyl Start->Choice1 Choice2 Select Mobile Phase Modifier Choice1->Choice2 C18 Selected Check1 Peak Shape Analysis Choice2->Check1 0.1% H3PO4 Selected Soln1 Issue: Peak Tailing? Cause: Silanol interaction Check1->Soln1 Tailing > 1.5 Soln2 Issue: Split Peak? Cause: Keto-Enol Tautomerism Check1->Soln2 Doublet Peak Soln3 Issue: Low Sensitivity? Check1->Soln3 S/N < 10 Final Validated Method: C18, pH 2.5, ACN Gradient Check1->Final Passes Suitability Action1 Switch to End-capped C18 or Increase Buffer Conc. Soln1->Action1 Action1->Check1 Action2 Lower pH (use 0.1% H3PO4) or Increase Temp to 40°C Soln2->Action2 Action2->Check1 Action3 Use 210 nm (Ester bond) Avoid Acetone/MeOH Soln3->Action3 Action3->Check1

Caption: Decision tree for troubleshooting common HPLC issues with keto-esters (tailing, splitting, sensitivity).

Troubleshooting & Expert Insights

The "Ghost" Peak Phenomenon

Observation: A small peak appears just before the main peak that coalesces upon heating. Expert Insight: This is the Enol tautomer .


-keto esters and 

-keto esters can tautomerize.
  • Fix: Do not integrate it as an impurity. Run the column at 35-40°C to increase the rate of keto-enol exchange, merging them into a single sharp peak (time-averaged).

Detection of Non-UV Impurities

Challenge: Synthetic precursors like Diethyl oxalate or aliphatic side chains may have poor UV absorbance. Solution: If mass balance is low (<95%), couple the HPLC with a Charged Aerosol Detector (CAD) or ELSD . These are "universal" detectors that do not rely on chromophores.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99683-30-4, Diethyl 2-oxohexanedioate. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution logic).
  • SIELC Technologies. HPLC Separation of alpha-ketoglutarate and related esters. Retrieved from [Link] (General reference for keto-acid separation conditions).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Reference for UV transitions of alpha-keto esters).

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for the Quantification of Diethyl 2-oxohexane-1,6-dicarboxylate

This guide provides an in-depth, technical comparison of standards and methodologies for the elemental analysis of Diethyl 2-oxohexane-1,6-dicarboxylate. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of standards and methodologies for the elemental analysis of Diethyl 2-oxohexane-1,6-dicarboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction to Elemental Analysis

Elemental analysis, specifically CHNSO analysis, is a cornerstone technique in analytical chemistry for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2] For novel compounds like Diethyl 2-oxohexane-1,6-dicarboxylate, a key intermediate in various synthetic pathways, this analysis is indispensable. It serves two primary purposes: confirming the empirical formula of a newly synthesized molecule and assessing its purity.[3][4] The most prevalent method for this analysis is high-temperature combustion, a technique that provides highly accurate and reliable quantitative data.[5][6] This guide will compare certified reference materials (CRMs) and detail a validated protocol for achieving precise and accurate elemental composition data for the target analyte.

Part 1: Theoretical Composition of Diethyl 2-oxohexane-1,6-dicarboxylate

Before any experimental work, the theoretical elemental composition must be calculated. This serves as the fundamental benchmark against which all experimental results are compared.

Molecular Formula: C₁₀H₁₆O₅

Molecular Weight: 216.23 g/mol

The structure of Diethyl 2-oxohexane-1,6-dicarboxylate is as follows: EtOOC-C(=O)-(CH₂_₃-COOEt

Based on its formula and molecular weight, the theoretical elemental percentages are calculated and presented in Table 1.

Table 1: Theoretical Elemental Composition of Diethyl 2-oxohexane-1,6-dicarboxylate

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1155.55%
Hydrogen (H)1.0081616.1287.46%
Oxygen (O)15.999579.99536.99%

Part 2: The Principle of Combustion-Based Elemental Analysis

The gold standard for determining the CHNS content in organic compounds is combustion analysis, often based on the "Dumas method".[5][7] This process involves the complete and instantaneous oxidation of the sample through "flash combustion" at extremely high temperatures (>1000°C) in the presence of pure oxygen.[1][8]

The core steps are:

  • Combustion: The organic sample is combusted, breaking it down into its constituent elements. These elements are oxidized to form simple gases: Carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen forms various nitrogen oxides (NOx).[1]

  • Reduction & Separation: The resulting gas mixture is passed through a reduction chamber to convert nitrogen oxides to elemental nitrogen (N₂) and then swept by an inert carrier gas (like helium) into a gas chromatography (GC) column. The column separates the individual gases (CO₂, H₂O, N₂).[7]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector produces a signal proportional to the concentration of the individual component.[6][7]

  • Quantification: The instrument's software, calibrated with a known standard, integrates these signals and, using the initial sample weight, calculates the percentage of each element.[7]

Oxygen is typically analyzed in a separate step via high-temperature pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen is converted to carbon monoxide (CO) for detection.[6][8]

Elemental_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Output Data Processing Sample Pure Sample Weighing Accurate Weighing (Microbalance) Sample->Weighing Autosampler Autosampler Weighing->Autosampler Combustion Combustion Furnace (>1000°C, O₂) Autosampler->Combustion GC Gas Separation (GC Column) Combustion->GC CO₂, H₂O, N₂ TCD Detection (TCD) GC->TCD Data Data System TCD->Data Report Final Report (%C, %H, %O) Data->Report

Caption: Workflow for combustion-based elemental analysis.

Part 3: Selecting and Comparing Elemental Analysis Standards

The accuracy of elemental analysis is fundamentally dependent on proper instrument calibration. This is achieved using Certified Reference Materials (CRMs) or high-purity standards—stable compounds with a precisely known elemental composition.[9] These standards are used to calculate the instrument's response factors (often called K-factors) for each element.[7]

Key Criteria for an Effective Standard:

  • High Purity: Must be >99.9% pure to ensure theoretical values are accurate.

  • Stoichiometric Composition: Must have a well-defined, unvarying chemical formula.

  • Stability: Should be non-hygroscopic (does not absorb water from the air) and stable under ambient conditions.

  • Homogeneity: The material must be uniform throughout.[9]

For analyzing Diethyl 2-oxohexane-1,6-dicarboxylate (a C, H, O compound), several standards can be considered. The ideal standard should have an elemental composition reasonably close to that of the analyte to minimize calibration bias.

Table 2: Comparison of Common Organic Elemental Analysis Standards

Standard NameMolecular Formula%C%H%N%S%OKey Characteristics & Use Cases
Acetanilide [10]C₈H₉NO71.096.7110.36-11.84A widely used, stable, and non-hygroscopic standard for CHN analysis.
Benzoic Acid [11]C₇H₆O₂68.854.95--26.20Excellent for calibrating C, H, and O. Its stability makes it a primary standard.
Sulfanilamide [10][11]C₆H₈N₂O₂S41.854.6816.2718.6218.58An ideal "universal" standard for instruments analyzing CHNS simultaneously.
Cystine [10]C₆H₁₂N₂O₄S₂29.995.0311.6626.6926.63A bio-organic standard often used for N and S calibration in biological samples.
BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) [10]C₂₆H₂₆N₂O₂S72.536.096.517.457.43A high-molecular-weight standard with good stability, useful for a wide range of elements.

Rationale for Standard Selection: For Diethyl 2-oxohexane-1,6-dicarboxylate (%C=55.55, %H=7.46, %O=36.99), Benzoic Acid is an excellent choice. Its C, H, and O composition provides a robust calibration point. While it lacks nitrogen, this is irrelevant for the target analyte. Using a single, well-characterized standard like Benzoic Acid for C, H, and O (if the instrument mode supports it) simplifies the calibration process. Alternatively, Acetanilide can be used for C and H calibration, followed by a specific oxygen standard for the pyrolysis mode.

Part 4: Experimental Protocol for Analysis

This protocol outlines the steps for a validated elemental analysis of Diethyl 2-oxohexane-1,6-dicarboxylate using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., ThermoFisher FLASH 2000, Elementar vario MICRO cube) equipped for CHN or CHNS/O analysis.[6][7]

  • Microbalance with a readability of 0.001 mg or better.

Materials:

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).[1]

  • Standard: Benzoic Acid (NIST traceable or equivalent CRM).

  • Sample: Diethyl 2-oxohexane-1,6-dicarboxylate, confirmed to be pure by a complementary technique (e.g., NMR, LC-MS).

  • Consumables: Tin or silver capsules for weighing.

Step-by-Step Methodology:

  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction tubes are properly packed and conditioned according to the manufacturer's specifications.

    • Perform a leak test to ensure the integrity of the gas flow paths. An airtight system is critical for accuracy.

    • Allow the instrument furnaces to reach their set operating temperatures (e.g., Combustion: 1020°C, Reduction: 650°C) and stabilize.

  • Calibration (K-Factor Determination):

    • Accurately weigh 1-2 mg of the Benzoic Acid standard into a tin capsule using the microbalance. Record the exact weight.

    • Tightly crimp the capsule to ensure no sample is lost and no atmospheric gases are trapped inside.

    • Analyze 3-5 replicates of the standard to establish an average instrument response.

    • The instrument software will use these results to calculate the K-factors (response factors) for C and H. This calibration should be performed daily before running samples.

  • Sample Analysis:

    • As Diethyl 2-oxohexane-1,6-dicarboxylate may be a liquid or oil, a different sample handling technique is required. Weigh 1-2 mg of the sample into a tin capsule that has been pre-packed with a micro-absorbent material like chromosorb to prevent leakage.

    • Record the precise weight and seal the capsule securely.

    • Analyze at least three replicates of the sample to ensure reproducibility.

  • Data Analysis and Validation:

    • The software will automatically calculate the experimental %C and %H based on the sample weight and the calibration factors.

    • Compare the average experimental percentages to the theoretical values in Table 1. For a pure compound, the experimental values should typically be within ±0.4% (absolute) of the theoretical values.

    • The standard deviation of the replicate analyses should be low (e.g., <0.2%), indicating good instrument precision.

Part 5: Interpreting Results & Troubleshooting

A discrepancy between experimental and theoretical values can indicate either a sample purity issue or an analytical problem.

Troubleshooting_Tree Start Analysis Complete Check_Deviation Results within ±0.4% of theoretical values? Start->Check_Deviation Report Report Results (Purity Confirmed) Check_Deviation->Report Yes Troubleshoot Initiate Troubleshooting Check_Deviation->Troubleshoot No Check_Std Rerun Standard. Is it within spec? Troubleshoot->Check_Std Instrument_Issue Instrument Problem: - Check for leaks - Check furnace temps - Replace consumables Check_Std->Instrument_Issue No Check_Weighing Review Weighing Protocol: - Balance calibrated? - Static interference? - Proper capsule sealing? Check_Std->Check_Weighing Yes Sample_Issue Sample Problem: - Impure (e.g., residual solvent) - Hygroscopic (absorbed water) - Incorrect structure/formula Check_Weighing->Sample_Issue

Caption: Decision tree for troubleshooting elemental analysis results.

  • Low Sum, Correct Ratios: If the C:H ratio is correct but the sum of percentages is low, it may indicate the presence of an inorganic impurity (ash) or a heteroatom that was not analyzed (e.g., a halogen).

  • Incorrect Ratios: If the C:H ratio is incorrect, it could point to several issues:

    • Incomplete Combustion: A common problem leading to lower-than-expected carbon values.

    • Sample Impurity: The most likely cause. Residual solvents from purification (e.g., ethyl acetate, hexane) will significantly alter the C and H percentages.

    • Weighing Errors: Inaccurate weighing is a direct source of error in the final percentage calculation.[2]

Part 6: Alternative and Complementary Analytical Techniques

While elemental analysis is powerful for determining composition, it does not provide structural information.[8] For comprehensive characterization, it should be used in conjunction with other methods.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for elucidating the exact structure of an organic molecule, confirming the connectivity of atoms.[8]

  • Inductively Coupled Plasma (ICP) Spectroscopy: Techniques like ICP-OES or ICP-MS are used to detect and quantify trace elemental impurities, particularly metals, which would not be detected by combustion analysis.[5][13]

Conclusion

Achieving accurate and reliable elemental analysis for Diethyl 2-oxohexane-1,6-dicarboxylate requires a systematic approach grounded in sound analytical principles. The process begins with an understanding of the compound's theoretical composition and the selection of an appropriate, high-purity standard, such as Benzoic Acid, for instrument calibration. A meticulously executed experimental protocol, including precise weighing and instrument validation, is critical to minimizing error. Finally, interpreting the results in the context of potential sample impurities or analytical issues, and complementing the data with spectroscopic techniques, provides the highest level of confidence in the compound's identity and purity.

References

  • AZoM. (2023). How Does a CHNSO Analyzer Work? [Online] Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Online] Available at: [Link]

  • SAIF, IIT Bombay. (n.d.). CHNS (O) Analyzer. [Online] Available at: [Link]

  • Wikipedia. (2024). Elemental analysis. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Online] Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Online] Available at: [Link]

  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. [Online] Available at: [Link]

  • Elementar. (n.d.). Measurement Standards and Reference Materials. [Online] Available at: [Link]

  • Agilent. (2026). ULTRA Analytical Standards and Certified Reference Materials. [Online] Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Online] Available at: [Link]

  • International Atomic Energy Agency (IAEA). (n.d.). Reference Materials. [Online] Available at: [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. [Online] Available at: [Link]

  • Taylor & Francis Online. (n.d.). Elemental analysis – Knowledge and References. [Online] Available at: [Link]

Sources

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